1-Aminoethanol

Catalog No.
S1892013
CAS No.
75-39-8
M.F
C6H15N3
M. Wt
129.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminoethanol

CAS Number

75-39-8

Product Name

1-Aminoethanol

IUPAC Name

2,4,6-trimethyl-1,3,5-triazinane

Molecular Formula

C6H15N3

Molecular Weight

129.20 g/mol

InChI

InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3

InChI Key

MZSSRMMSFLVKPK-UHFFFAOYSA-N

SMILES

CC(N)O

Canonical SMILES

CC1NC(NC(N1)C)C

The exact mass of the compound 1-Aminoethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Aminoethanol vs. 2-Aminoethanol: A Structural Primer

Author: Smolecule Technical Support Team. Date: February 2026

It is crucial to distinguish 1-aminoethanol from its more common structural isomer, 2-aminoethanol (commonly known as ethanolamine). The difference lies in the position of the functional groups [1]:

Feature This compound 2-Aminoethanol (Ethanolamine)
IUPAC Name 1-Aminoethan-1-ol [1] 2-Aminoethan-1-ol [2]
Chemical Formula C₂H₇NO [1] C₂H₇NO [3]
Structure CH₃-CH(NH₂)-OH [1] H₂N-CH₂-CH₂-OH [3]
Functional Groups Secondary alcohol, primary amine on the same carbon Primary alcohol, primary amine
Stereochemistry Chiral center (carbon with four different substituents); has two stereoisomers [1] Achiral [1]
Commercial/Research Significance Mainly of theoretical interest; not a pure material [1] Of considerable importance in commerce and biology [1] [4]

The structure of this compound can be visualized and its chiral nature understood with the following diagram:

G This compound This compound Central Carbon Central Carbon This compound->Central Carbon Four Different Substituents Four Different Substituents Central Carbon->Four Different Substituents Methyl Group (-CH₃) Methyl Group (-CH₃) Central Carbon->Methyl Group (-CH₃) Amino Group (-NH₂) Amino Group (-NH₂) Central Carbon->Amino Group (-NH₂) Hydroxyl Group (-OH) Hydroxyl Group (-OH) Central Carbon->Hydroxyl Group (-OH) Hydrogen Atom (-H) Hydrogen Atom (-H) Central Carbon->Hydrogen Atom (-H)

Structure of this compound showing its chiral center.

Physicochemical Properties of Aminoalcohols

The table below summarizes the basic quantitative data for this compound and, for comparison, its isomer 2-aminoethanol.

Property This compound 2-Aminoethanol (for comparison)
Molecular Mass 61.084 g·mol⁻¹ [1] 61.1 g·mol⁻¹ [3]
Physical State Information limited; exists in solution [1] Colourless, viscous, hygroscopic liquid [3]
Boiling Point Not specified in available literature 171°C [3]
Melting Point Not specified in available literature 10°C [3]
Density Not specified in available literature 1.02 (water = 1) [3]
Solubility in Water Information limited; formed in aqueous ammonia [1] Freely soluble [3]
Flash Point Not specified in available literature 85°C (closed cup) [3]

Synthesis and Formation of this compound

This compound is not typically isolated as a pure compound. The primary method of its formation is in solution as an intermediate.

  • Formation from Acetaldehyde and Ammonia: this compound is formed in a solution of acetaldehyde and aqueous ammonia [1]. This reaction was first observed by Johann Wolfgang Döbereiner in 1833 [1].
  • Role as a Reaction Intermediate: It is suggested as an intermediate in the Strecker synthesis of alanine, an amino acid [1].

Key Considerations for Researchers

For professionals in drug development, the following points are critical:

  • Chirality: The chiral nature of this compound is its most significant feature from a drug development perspective. The presence of two stereoisomers means they could have different biological activities, metabolic pathways, and toxicities. Any research involving this molecule would require enantioselective synthesis or separation techniques [1].
  • Instability and Theoretical Focus: The literature consistently notes that this compound is not a stable, pure compound but exists in equilibrium or as a reaction intermediate. This makes it a subject of theoretical and mechanistic studies rather than a direct candidate for formulation [1].
  • Contrast with 2-Aminoethanol: Do not confuse its properties with those of 2-aminoethanol (ethanolamine). 2-Aminoethanol is a stable, widely used compound that plays a vital role in biological systems as a head group in the phospholipid phosphatidylethanolamine, is utilized by many bacteria as a carbon/nitrogen source, and has been linked to virulence in pathogens like Salmonella [4] [5] [6].

Proposed Experimental Workflow for Investigation

Given the lack of pure this compound, studying it would likely involve investigating its formation and role in reaction systems. The following workflow outlines a potential experimental approach:

G Start Prepare Reaction Mixture Step1 Combine Acetaldehyde and Aqueous Ammonia Start->Step1 Step2 Maintain Controlled Temperature/pH Step1->Step2 Step3 Monitor Reaction (Spectroscopy/Chromatography) Step2->Step3 Step4 Characterize Intermediate/Product (NMR, MS, IR) Step3->Step4 Step5 Investigate Downstream Reactivity (e.g., in Strecker Synthesis) Step4->Step5

A proposed workflow for studying this compound as an intermediate.

Conclusion

References

Comprehensive Technical Analysis: Structural Isomerism in 1-Aminoethanol vs. 2-Aminoethanol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aminoethanol Isomerism

The structural isomerism between 1-aminoethanol and 2-aminoethanol represents a fundamental case study in molecular architecture with profound implications across chemical, biological, and pharmaceutical domains. These isomeric compounds share the identical molecular formula (C₂H₇NO) yet exhibit dramatically different chemical behavior, biological activity, and commercial applications due to the distinct positioning of their functional groups. While 2-aminoethanol (commonly known as ethanolamine or MEA) constitutes a commercially significant compound with extensive industrial applications and biological relevance, this compound remains primarily of theoretical interest, existing mainly as a reactive intermediate rather than an isolatable compound. This technical guide provides an in-depth comparative analysis of these isomers, examining their structural characteristics, synthesis pathways, experimental characterization methods, biological significance, and practical applications, with particular emphasis on implications for pharmaceutical development and biochemical research.

The positional isomerism exhibited by these compounds results from the location of the amino group on different carbon atoms relative to the hydroxyl group. In 2-aminoethanol, both functional groups reside on terminal carbon atoms, creating a 1,2-aminoalcohol structure that enables unique chemical properties and biological functionality. In contrast, this compound features both functional groups attached to the same carbon atom, creating a α-aminoalcohol structure that confers significantly different reactivity and stability characteristics. This fundamental structural distinction propagates through all aspects of their chemical and biological behavior, making their comparative study particularly instructive for researchers exploring structure-activity relationships in drug development.

Structural Fundamentals & Chemical Properties

Molecular Architecture

The core structural distinction between this compound and 2-aminoethanol lies in the relative positioning of their functional groups, which fundamentally dictates their chemical behavior and stability:

  • 2-Aminoethanol (Ethanolamine): This isomer possesses a linear structure with the amino group positioned on the terminal carbon (C2) of the ethanol chain, formally designated as 2-aminoethan-1-ol according to IUPAC nomenclature. This configuration creates a 1,2-disubstituted ethane framework with the hydroxyl and amino groups on adjacent carbon atoms, allowing for potential intramolecular interactions while maintaining molecular stability. The structure enables a gauche conformation that facilitates intramolecular hydrogen bonding between the hydroxyl hydrogen and the amino nitrogen, significantly influencing both its chemical reactivity and physical properties. [1] [2]

  • This compound: In this structural isomer, both the amino and hydroxyl functional groups are attached to the same carbon atom, creating an α-aminoalcohol structure formally named 1-aminoethan-1-ol. This arrangement results in a sterically congested molecular environment where the central carbon atom bears four different substituents (methyl group, amino group, hydroxyl group, and hydrogen), creating a chiral center with two possible stereoisomers (R and S configurations). Unlike its structural isomer, this compound demonstrates limited stability as an isolated compound and primarily exists as an intermediate in chemical reactions or in equilibrium mixtures. [3]

Comparative Physicochemical Properties

Table 1: Comparative Properties of Aminoethanol Isomers

Property This compound 2-Aminoethanol (MEA)
Molecular Formula C₂H₇NO C₂H₇NO
IUPAC Name 1-aminoethan-1-ol 2-aminoethan-1-ol
Molecular Weight 61.084 g·mol⁻¹ 61.084 g·mol⁻¹
Functional Group Position Amino and hydroxyl on same carbon Amino and hydroxyl on adjacent carbons
Chirality Chiral center (two enantiomers) Achiral
Stability Not isolatable (exists as intermediate) Stable, commercially available
Natural Occurrence Laboratory/chemical intermediate Natural phospholipid component
Primary Significance Theoretical/chemical intermediate Industrial, biological, commercial

The intramolecular hydrogen bonding capabilities of these isomers differ substantially due to their structural arrangements. 2-Aminoethanol readily forms a five-membered intramolecular hydrogen bond between the hydroxyl hydrogen and amino nitrogen, adopting a gauche conformation that stabilizes the molecular structure. Experimental studies using microwave and IR spectroscopy combined with ab initio calculations confirm that the most stable conformer in isolated conditions adopts a folded gauche geometry that facilitates this intramolecular OH⋯N hydrogen bond. In condensed phases, however, intermolecular OH⋯N bonds become predominant over intramolecular ones, with the dominant conformation of monomeric units involving weak intramolecular NH⋯O hydrogen bonds instead. [2]

In contrast, this compound lacks the geometric constraints necessary for forming stable intramolecular hydrogen bonds without significant ring strain, contributing to its inherent instability. The steric hindrance created by two functional groups attached to the same carbon atom, combined with the electronic effects of an α-aminoalcohol structure, predisposes this compound toward decomposition or participation in further reactions rather than existing as a stable isolate. [3]

Synthesis Methods & Manufacturing

Industrial Production

The industrial synthesis of 2-aminoethanol has been optimized for large-scale production to meet commercial demand, employing efficient gas-phase reactions:

  • Ethylene Oxide Amination: The primary industrial manufacturing method involves reacting ethylene oxide with aqueous ammonia under controlled conditions. This process typically occurs at elevated temperatures and pressures in a continuous reactor system, producing a mixture of ethanolamines that includes monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA). The product distribution can be controlled through stoichiometric ratios of reactants, with excess ammonia favoring MEA production. This industrial route, developed by Ludwig Knorr in 1897 and subsequently optimized, enables the separation of products through fractional distillation, yielding high-purity monoethanolamine suitable for various applications. The reaction proceeds via nucleophilic ring opening of the strained ethylene oxide molecule by ammonia, followed by proton transfer. [1]

  • Historical Context: The ethanolamines were first discovered in 1860 by Charles Adolphe Wurtz, who attempted to react 2-chloroethanol with ammonia solution while studying ethylene oxide derivatives. However, Wurtz was unable to isolate the free bases or separate the resulting salts. It was not until Knorr's development of the modern industrial route that pure MEA became commercially available, though significant industrial importance only emerged after WWII with the expansion of ethylene oxide production capabilities. [1]

Laboratory Synthesis

Table 2: Synthetic Approaches for Aminoethanol Compounds

Synthetic Method Starting Materials Conditions Primary Product
Industrial Amination Ethylene oxide, aqueous ammonia Elevated temperature/pressure MEA/DEA/TEA mixture
Reductive Amination Aldehyde, 2-aminoethanol, NaBH₄ Methanol, room temperature Substituted ethanolamine derivatives
Döbereiner's Method Acetaldehyde, ammonia gas Room temperature, equilibrium This compound (in situ)
Enzymatic Decarboxylation Serine Biological systems 2-aminoethanol (MEA)

The laboratory synthesis of this compound follows fundamentally different pathways due to its instability as an isolated compound:

  • In Situ Formation: this compound exists in equilibrium in solutions containing acetaldehyde and aqueous ammonia, first prepared by Johann Wolfgang Döbereiner in 1833. This equilibrium mixture forms through nucleophilic addition of ammonia to the carbonyl carbon of acetaldehyde, followed by tautomerization to the stable aminoalcohol form. The empirical formula was first determined by Justus von Liebig in 1835, while the structure with the hydroxyl and amino groups on the same carbon atom remained unproven until 1877, when Robert Schiff conclusively demonstrated the CH₃CH(OH)NH₂ structure. [3]

  • Intermediate in Organic Synthesis: this compound functions as a proposed intermediate in the Strecker reaction for alanine synthesis, where it forms through addition of ammonia to acetaldehyde-derived intermediates before subsequent transformation to the amino acid. Computational studies using DFT calculations have confirmed the role of proton transfers in this reaction mechanism, with this compound serving as a key transient species. [3]

For specialized 2-aminoethanol derivatives, reductive amination protocols provide effective synthetic routes. One documented methodology involves reacting an aromatic aldehyde (10 mmol) with 2-aminoethanol (0.61 g, 10 mmol) in the presence of sodium sulfate (1.42 g, 10 mmol) in methanol (20 mL) for 2 hours at room temperature. After removing the drying agent, the solution is treated with sodium borohydride (0.19 g, 5 mmol) in ice water and stirred for 1 hour. The product is then extracted with dichloromethane, washed with water, and purified by column chromatography on silica gel using petroleum ether/ethyl acetate gradients as eluent. [4]

Experimental Characterization & Analysis

Spectroscopic Methods

The structural elucidation and differentiation of aminoethanol isomers relies heavily on spectroscopic techniques, with each method providing complementary information about molecular structure and interactions:

  • Infrared Spectroscopy: IR spectroscopy provides critical insights into hydrogen bonding patterns and functional group interactions in aminoethanol compounds. The NIST Chemistry WebBook contains reference IR spectra for 2-aminoethanol, displaying characteristic absorption bands associated with O-H, N-H, and C-N stretching vibrations. These spectra, collected using dispersive instruments with KBr plates in transmission mode, reveal how intramolecular hydrogen bonding affects molecular conformation. Advanced IR-UV double resonance techniques have been employed to study cluster formations between 2-naphthyl-1-ethanol and 2-aminoethanol derivatives, identifying both "O addition" and "N addition" complexes with distinct hydrogen bonding arrangements. These studies demonstrate that 2-aminoethanol can exist in multiple conformations where either the OH or NH group participates in intermolecular hydrogen bonding while maintaining or disrupting the intramolecular hydrogen bond. [5] [2]

  • Mass Spectrometry: Recent studies using XUV-UV pump-probe schemes have investigated the fragmentation dynamics of ethanol and 2-aminoethanol following two-photon double ionization. These experiments reveal that both compounds produce H₃⁺ ions through roaming mechanisms involving neutral H₂ fragments that transiently wander around the dicationic fragment before abstracting a proton. Surprisingly, no kinetic isotope effect was observed in ethanol-D₆, in contrast to previous studies on methanol, indicating fundamental differences in reaction pathway energetics. For 2-aminoethanol, the additional NH₂ group introduces alternative roaming pathways and may participate in proton donation or acceptance, modifying the fragmentation dynamics compared to simple ethanol. [6]

Computational & Theoretical Studies

Computational chemistry provides invaluable insights into the conformational preferences and electronic properties of aminoethanol isomers:

  • Conformational Analysis: Ab initio calculations at the B3LYP/6-31G level have elucidated the conformational landscape of 2-aminoethanol, revealing that the most stable conformer adopts a gauche geometry that facilitates intramolecular OH⋯N hydrogen bonding. The different conformers are classified according to notation using three letters, where the central capital letter (G, G′, T) relates to the N-C-C-O dihedral angle (approximately +60°, -60°, and 180°, respectively), while the preceding and following letters describe the C-C-O-H and C-N-C-C dihedral angles. These calculations demonstrate that folded gauche conformers dominate in isolated molecules, while extended forms become more prevalent in condensed phases where intermolecular interactions compete with intramolecular hydrogen bonding. [2]

  • Hydrogen Bonding Networks: DFT calculations have been employed to model the structural configurations of hydrogen-bonded complexes between 2-aminoethanol derivatives and chiral aromatic alcohols. These studies identify two primary types of addition complexes: "O addition" complexes where the alcoholic OH group of the chromophore acts as a proton donor toward the O atom of the aminoalcohol, and "N addition" complexes where the intramolecular H-bond of 2-aminoethanol is disrupted, with both functional groups bridging between the OH and π-system of the chromophore. The stability of these complexes is influenced by methyl substitution on the amino group, which affects the strength of intramolecular hydrogen bonding. [2]

The following diagram illustrates the key experimental workflow for characterizing aminoethanol isomers and their hydrogen-bonded complexes:

G SamplePreparation Sample Preparation IRspectroscopy IR Spectroscopy SamplePreparation->IRspectroscopy MassSpectrometry Mass Spectrometry SamplePreparation->MassSpectrometry DataAnalysis Data Analysis IRspectroscopy->DataAnalysis MassSpectrometry->DataAnalysis ComputationalModeling Computational Modeling ComputationalModeling->DataAnalysis StructuralAssignment Structural Assignment DataAnalysis->StructuralAssignment

Experimental workflow for structural characterization of aminoethanol compounds

Biological Significance & Signaling Pathways

Natural Occurrence & Biochemical Roles

The biological significance of 2-aminoethanol far exceeds that of its structural isomer, with fundamental roles in cellular structure and signaling:

  • Membrane Constituents: 2-Aminoethanol serves as the second-most-abundant head group for phospholipids in biological membranes, particularly in the formation of phosphatidylethanolamine. This phospholipid represents a fundamental building block of cellular membranes across diverse organisms, with particularly high abundance in prokaryotes. The bifunctional nature of 2-aminoethanol, containing both hydrogen bond donor and acceptor groups, contributes to the structural properties and dynamics of lipid bilayers. Recent evidence indicates that MEA molecules exist not only terrestrially but also in interstellar space, suggesting potentially universal significance in chemical evolution. [1]

  • Biochemical Precursors: In biological systems, 2-aminoethanol can be formed through enzymatic decarboxylation of serine, providing a metabolic pathway for its production. Once formed, it serves as a precursor for various bioactive molecules, including a class of antihistamines identified as ethanolamines that includes carbinoxamine, clemastine, dimenhydrinate, chlorphenoxamine, diphenhydramine, and doxylamine. The biodegradation of MEA occurs through the B₁₂-dependent enzyme ethanolamine ammonia-lyase, which catalyzes its conversion to acetaldehyde and ammonia via initial H-atom abstraction. [1]

Endocannabinoid Signaling System

The N-acyl ethanolamine derivatives of 2-aminoethanol represent particularly significant biological signaling molecules:

  • Anandamide (AEA): Designated N-arachidonoyl ethanolamine, anandamide was identified as the first endogenous cannabinoid in 1992, binding to CB1 receptors that are activated by THC. This 2-aminoethanol derivative is primarily synthesized from the membrane phospholipid precursor N-acyl phosphatidylethanolamine (NAPE) through the action of a NAPE-specific phospholipase D (NAPE-PLD). The biosynthetic pathway involves calcium-dependent N-acyl transferase activity that transfers arachidonic acid from the sn-1 position of a phospholipid to the primary amine group of phosphatidylethanolamine, forming NAPE, which is subsequently cleaved to release anandamide. [7]

  • Other Bioactive NAE Derivatives: While anandamide represents the most famous lipoamine signaling molecule, it is not the most abundant. N-palmitoyl ethanolamine (PEA), the conjugate of palmitic acid and ethanolamine, was likely the first NAE characterized and is considerably more abundant in rodent brain, liver, and skeletal muscle. Similarly, N-oleoyl ethanolamine (OEA) exhibits activity at PPAR-α receptors with analgesic, anti-inflammatory, and anorexic effects. Other ethanolamine derivatives including N-stearoyl ethanolamine and N-docosahexaenoyl ethanolamine demonstrate various physiological activities ranging from anti-inflammatory properties to TRPV1 channel activation. [7]

The following diagram illustrates the biosynthesis and signaling pathways of N-acyl ethanolamines:

G Phosphatidylethanolamine Phosphatidylethanolamine NAT N-acyl Transferase (Ca²⁺ dependent) Phosphatidylethanolamine->NAT NAPE N-acyl Phosphatidylethanolamine (NAPE) NAT->NAPE NAPEPLD NAPE-specific Phospholipase D NAPE->NAPEPLD AEA Anandamide (N-arachidonoyl ethanolamine) NAPEPLD->AEA PEA N-palmitoyl ethanolamine (PEA) NAPEPLD->PEA CB1 CB1 Receptor Activation AEA->CB1 PPAR PPAR-α Activation PEA->PPAR OEA N-oleoyl ethanolamine (OEA) OEA->PPAR

Biosynthesis and signaling of N-acyl ethanolamine derivatives

Industrial Applications & Regulatory Considerations

Commercial Applications

The practical utilization of 2-aminoethanol spans diverse industrial sectors, leveraging its unique chemical properties as a bifunctional compound:

  • Gas Stream Scrubbing: Monoethanolamine serves as a cornerstone technology for carbon capture and acid gas removal from various industrial gas streams. Aqueous MEA solutions effectively remove CO₂ and H₂S from flue gases and sour natural gas through an acid-base reaction mechanism where the amine group ionizes dissolved acidic compounds, rendering them more soluble in the aqueous phase. These scrubbing solutions can be regenerated through heating, which reverses the reaction and releases concentrated acid gases while recovering the MEA for reuse. This regenerative process forms the basis for amine treating systems widely deployed in natural gas processing, refinery operations, and increasingly in carbon capture applications for climate change mitigation. [1]

  • Chemical Intermediate: MEA functions as a versatile building block in chemical synthesis, serving as feedstock for producing detergents, emulsifiers, polishes, pharmaceuticals, corrosion inhibitors, and specialty chemicals. For instance, reaction with ammonia yields ethylenediamine, a precursor to the widely used chelating agent EDTA. In pharmaceutical formulations, MEA finds application primarily for buffering and emulsion preparation, while in cosmetics it serves as a pH regulator. The compound also has medical applications as an injectable sclerosant for treating symptomatic hemorrhoids, where 2-5 ml of ethanolamine oleate injected into the mucosa causes ulceration and mucosal fixation, preventing hemorrhoidal prolapse. [1]

Regulatory & Safety Considerations

The safe handling and regulatory compliance for aminoethanol compounds requires careful attention to their hazardous properties:

  • Health Hazards: 2-Aminoethanol presents multiple health hazards requiring appropriate control measures. It causes severe skin and eye irritation upon contact with concentrated solutions, with standardized animal tests demonstrating significant acute toxic responses at various dose levels (oral LD₅₀ values range from 700 mg/kg in mice to 3320 mg/kg in rats). The NIOSH-established permissible exposure limit (PEL) is 3 ppm (6 mg/m³) as a time-weighted average, with a recommended short-term exposure limit of 6 ppm (15 mg/m³). The immediate danger to life and health (IDLH) concentration is established at 30 ppm. These hazards necessitate appropriate engineering controls, personal protective equipment, and handling procedures when working with MEA in laboratory or industrial settings. [7] [1]

  • Environmental Fate: Ethanolamines released to the environment primarily partition to water due to their high water solubility and low volatility. Bioconcentration factors range from -1.23 to -1.56, indicating very low potential for bioaccumulation. All three ethanolamines undergo near-complete degradation in the presence of acclimated microflora under standardized testing conditions, with elucidated microbial degradation pathways. According to criteria used by the United Nations, European Union, and Canadian EPA, environmental persistence and bioaccumulation data do not identify ethanolamines as potentially persistent or bioaccumulative environmental contaminants. [7]

Conclusion & Research Implications

The structural isomerism between this compound and 2-aminoethanol provides a compelling case study in how subtle differences in molecular architecture can produce dramatic divergences in chemical behavior, biological function, and practical utility. While sharing an identical molecular formula, these isomers exhibit profoundly different characteristics: 2-aminoethanol serves as a stable, commercially significant compound with essential biological roles and extensive industrial applications, whereas this compound exists primarily as a transient intermediate with largely theoretical interest. This dichotomy underscores the fundamental importance of functional group positioning in determining molecular properties and applications.

References

1-aminoethanol stereochemistry and chiral centers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 1-Aminoethanol

This compound is an organic compound with the formula CH₃CH(NH₂)OH and is a structural isomer of the more common 2-aminoethanol (ethanolamine) [1]. Its key stereochemical feature is a central carbon atom with four different substituents (a methyl group, an amino group, a hydroxyl group, and a hydrogen atom), which makes it a chiral center [1]. This means the molecule exists as a pair of non-superimposable mirror images, known as enantiomers.

Property Description
Chemical Formula C₂H₇NO [1]
Molar Mass 61.084 g·mol⁻¹ [1]
IUPAC Name 1-Aminoethan-1-ol [1]
Chirality Has a chiral center, thus two stereoisomers (enantiomers) [1].
Primary Significance Mainly of theoretical interest; not typically encountered as a pure material [1].

Synthesis and Analysis

The search results indicate that this compound is not a common synthetic target like other amino alcohols, and detailed experimental procedures were not available. The information below outlines general concepts.

Synthesis Overview

A common historical preparation involves a simple reaction between acetaldehyde and aqueous ammonia, which forms this compound in solution [1]. Modern catalytic enantioselective synthesis of amino alcohols is an active area of research [2] [3], but these methods are often complex. One recent approach for related structures uses Ir-catalyzed asymmetric hydrogenation to achieve high enantioselectivity (exceeding 99% ee) [3].

Analysis and Separation

The core principle for separating enantiomers like those of this compound relies on their interaction with other chiral substances [4]. Standard analytical techniques for chiral molecules include:

  • Chiral Chromatography: Uses a chiral stationary phase to resolve enantiomers [4].
  • Polarimetry: Measures the rotation of plane-polarized light to determine optical activity and enantiomeric purity [4].

The diagram below illustrates a generalized workflow for the synthesis and chiral separation of a molecule like this compound.

G Start Start: Acetaldehyde + Ammonia Synth Reaction Mixture Start->Synth Sep Separation & Analysis Synth->Sep Prod1 (R)-1-aminoethanol Sep->Prod1 Chiral Resolution Prod2 (S)-1-aminoethanol Sep->Prod2 Chiral Resolution

Synthesis and chiral separation workflow for this compound.

Information Limitations and Next Steps for Research

The search results lack the depth required for a comprehensive whitepaper. Key information that is missing includes:

  • Detailed Experimental Protocols: Specific step-by-step procedures, reaction conditions, and work-up methods.
  • Full Quantitative Data: Comprehensive tables of yields, enantiomeric excess (ee) for various methods, and spectroscopic data.
  • Advanced Characterization: NMR, IR, and mass spectrometry data specific to the enantiomers.

To build a complete guide, I suggest you:

  • Consult specialized databases like SciFinder, Reaxys, or the specific journal articles cited in the search results (e.g., [3]).
  • Broaden your search terms to include the specific synthesis method you are interested in, such as "asymmetric hydrogenation of α-amino ketones".
  • Search for review articles on the synthesis of "β-amino alcohols" or "vicinal amino alcohols," which would cover the broader class of compounds that includes this compound.

References

stability and decomposition pathways of 1-aminoethanol

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Pathways of 1-Aminoethanol (MEA)

MEA is susceptible to both thermal and oxidative degradation, with oxidative degradation being the primary cause of amine loss in processes involving flue gas or oxygen [1] [2]. The generally accepted mechanisms are electron abstraction and hydrogen abstraction [1].

The following diagram illustrates the key oxidative degradation pathway, leading to the formation of heat-stable salts and other byproducts.

G MEA This compound (MEA) Radical Carbon-Centered Radical MEA->Radical O₂ Electron/Hydrogen Abstraction Imine Imine Intermediate Radical->Imine Oxidation Aldehyde Aldehyde Imine->Aldehyde Hydrolysis CarboxylicAcid Carboxylic Acid (Formic, Acetic, Oxalic) Aldehyde->CarboxylicAcid O₂ Autoxidation HSS Heat-Stable Salts (HSS) CarboxylicAcid->HSS Reaction with MEA

Oxidative Degradation Pathway of MEA

In addition to the oxidative pathway, MEA can undergo thermal degradation, particularly in the presence of CO₂, leading to the formation of dimeric and cyclic compounds [2]. Key reactions include:

  • Carbamate Formation: MEA reacts with CO₂ to form a carbamate, which is a reversible reaction [2].
  • Cyclization: The MEA-carbamate can cyclize to form 2-oxazolidone (Scheme 2 in [2]).
  • Dimerization: The carbamate can also react with another MEA molecule to form N,N'-di(hydroxyethyl)urea (Scheme 3 in [2]).
  • Further Reactions: 2-oxazolidone can react with MEA to form 1-(2-hydroxyethyl)-2-imidazolidone (HEIA), which may hydrolyze into N-(2-hydroxyethyl)-ethylenediamine (HEEDA) [2]. These substances and their polymers constitute the main group of MEA degradation products [2].

Experimental Data and Protocols

The table below summarizes key quantitative data on MEA degradation from recent research:

Table 1: Quantitative Data on MEA Degradation

Parameter Value Experimental Context Source
MEA Loss (Oxidative) >60% of total loss Pilot plant trials for CO₂ capture [1]
Amine Reservation (Oxidative) <15% after 27 days Aqueous MEA solution, 55°C, continuous O₂ bubbling [1]
Thermal Degradation Rate Greatly reduced below 120°C Aqueous MEA solution [1]
Thermal-Oxidative MEA Loss ~90% loss 30 wt% MEA, 0.25 mol MEA/mol CO₂, 120°C for 336 h (14 days) [2]
Typical Degradation Products Formate, Acetate, Oxalate, Glycolate Anions detected via Ion Chromatography (IC) [1]
Detailed Experimental Protocol for Oxidative Degradation

Based on the methodologies described in the sources, here is a detailed protocol for studying oxidative degradation [1]:

  • 1. Solution Preparation: Prepare an aqueous solution of this compound (MEA). The concentration can vary, but 30% wt is common in industrial studies [2].
  • 2. Experimental Setup:
    • Place the amine solution in a reactor vessel (e.g., a glass reactor).
    • Maintain a constant temperature using a heated water bath or oil bath. A typical temperature for accelerated oxidative degradation is 55°C [1].
    • Sparge the solution with a continuous stream of oxygen or air. The flow rate should be controlled and consistent.
    • The experiment can be run for extended periods, e.g., 27 days, to observe significant degradation [1].
  • 3. Sample Analysis:
    • Amine Concentration: Periodically sample the solution and measure the remaining MEA concentration. This can be done via titration or chromatographic methods (e.g., HPLC). The "amine reservation" is calculated as the ratio of the final to initial concentration [1].
    • Degradation Products: Analyze for anionic degradation products using Ion Chromatography (IC). Key anions to quantify include formate, acetate, oxalate, and glycolate [1].
    • pH Monitoring: Track the pH of the solution over time, as the formation of carboxylic acids (heat-stable salts) will decrease the solution's alkalinity [1].

The workflow for this protocol is summarized in the following diagram:

G cluster_Setup Experimental Conditions cluster_Analysis Analytical Techniques Prep Solution Preparation (Aqueous MEA) Setup Oxidative Degradation Prep->Setup Analysis Sample Analysis Setup->Analysis A Constant Temperature (55°C) B Continuous O₂ Sparging C Long Duration (e.g., 27 days) Data Quantitative Data Analysis->Data D Titration / HPLC (Amine Concentration) E Ion Chromatography (IC) (Formate, Acetate, Oxalate) F pH Monitoring

Experimental Workflow for Oxidative Degradation

Insights for Drug Development Professionals

While the context of carbon capture is different from pharmaceuticals, the chemical principles remain relevant. You should consider:

  • Stability Screening: The protocols above can be adapted for high-throughput screening of excipients or API derivatives to assess their inherent oxidative stability.
  • Molecular Structure & Stability: Research into other amines shows that tertiary amines and sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) often demonstrate superior oxidative stability compared to primary amines like MEA [1]. This structure-stability relationship could be valuable in molecular design.
  • Mitigation Strategies: In other fields, mitigation includes using antioxidants, metal chelators (to sequester catalytic metal ions), and operating at lower temperatures where possible [1] [3].

References

Theoretical versus Practical Importance of 1-Aminoethanol: A Comprehensive Technical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aminoethanol Isomers

Aminoethanol compounds represent a class of organic molecules containing both amine and alcohol functional groups, but with significantly different theoretical and practical importance depending on their specific molecular structure. 1-Aminoethanol and 2-aminoethanol are structural isomers that share the same molecular formula (C₂H₇NO) but differ dramatically in their properties, stability, and applications. While This compound is primarily of theoretical interest to researchers due to its instability and interesting stereochemical properties, its isomer 2-aminoethanol (commonly known as ethanolamine or monoethanolinks to important commercial applications across numerous industries. This whitepaper provides a comprehensive technical analysis comparing these isomers, with particular emphasis on why this compound remains largely a compound of theoretical interest despite its structural similarity to the commercially vital 2-aminoethanol.

The fundamental distinction between these isomers lies in the position of their functional groups. In this compound, the amino group is attached to the same carbon as the hydroxyl group, creating a molecule with four different substituents and thus chiral centers that allow for stereoisomerism. In contrast, 2-aminoethanol has the amino and hydroxyl groups on adjacent carbon atoms, making it more stable and suitable for practical applications. This seemingly minor structural difference results in dramatically different chemical behavior and commercial relevance [1].

Chemical Structure and Properties Comparison

The structural differences between this compound and 2-aminoethanol fundamentally dictate their respective stability, reactivity, and potential applications. The table below summarizes the key distinguishing characteristics:

Table 1: Comparative Analysis of this compound and 2-Aminoethanol

Characteristic This compound 2-Aminoethanol (Ethanolamine)
IUPAC Name 1-Aminoethan-1-ol 2-Aminoethan-1-ol
Molecular Structure CH₃CH(NH₂)OH H₂N-CH₂-CH₂-OH
Chirality Chiral center present (two stereoisomers) No chiral center
Stability Not stable as pure compound; exists in equilibrium Stable as pure compound
Natural Occurrence Not found in biological systems Component of lecithin; distributed in biological tissue
Primary Significance Theoretical interest; reaction intermediate Commercial importance; biological relevance
Historical Context First prepared in 1833 by Döbereiner Well-established industrial compound

The molecular configuration of this compound creates a carbon atom with four different substituents (methyl group, amino group, hydroxyl group, and hydrogen), resulting in a chiral center that gives rise to two enantiomers. This chirality makes this compound particularly interesting from a theoretical perspective for studying stereochemical effects in organic reactions. However, this same structure is inherently less stable than 2-aminoethanol, as the proximity of the amino and hydroxyl groups on the same carbon atom creates electronic and steric strain that prevents isolation of the pure compound [1].

In contrast, 2-aminoethanol has a more stable structure with the functional groups separated by a methylene bridge. This configuration allows it to be isolated as a pure compound and contributes to its diverse commercial applications. The separation of functional groups in 2-aminoethanol reduces intramolecular interactions that would otherwise destabilize the molecule, while still allowing both functional groups to participate in chemical reactions [2].

Theoretical Importance of this compound

Role as a Reaction Intermediate

Despite its instability in pure form, this compound plays significant theoretical roles in several important chemical processes:

  • Strecker Amino Acid Synthesis: this compound serves as a proposed key intermediate in the Strecker synthesis of alanine, a fundamental reaction for producing α-amino acids from aldehydes. Theoretical studies using density functional theory (DFT) calculations have revealed that proton transfer reactions involving this compound-like structures are critical in determining the reaction pathway and kinetics of this important amino acid synthesis method [1].

  • Acetaldehyde-Ammonia Equilibrium: The compound exists in a dynamic equilibrium in solutions containing acetaldehyde and aqueous ammonia. This system provides researchers with a valuable model for studying nucleophilic addition reactions and equilibrium kinetics in organic chemistry. The equilibrium behavior demonstrates the thermodynamic instability of this compound relative to its precursors and explains why it cannot be isolated in pure form [1].

Stereochemical Significance

The presence of a chiral center in this compound makes it particularly valuable for theoretical studies in stereochemistry:

  • Stereoisomerism: this compound exists as two enantiomers due to its chiral carbon atom, providing a simple model system for investigating chiral discrimination and enantioselective reactions [1] [3].

  • Molecular Interactions: The compound's structure allows researchers to study how hydrogen bonding networks and dipole interactions affect molecular packing in crystalline materials, with implications for crystal engineering and materials science [4].

Table 2: Theoretical Research Applications of this compound

Research Area Significance of this compound Experimental Evidence
Reaction Mechanisms Proposed intermediate in Strecker synthesis DFT calculations show proton transfer pathways [1]
Equilibrium Studies Model for aldehyde-amine addition reactions Exists in acetaldehyde-ammonia equilibrium [1]
Stereochemistry Simple chiral alkanolamine model system Two stereoisomers documented [3]
Hydrogen Bonding Investigation of amide-amine-alcohol interactions Crystal structure analyses of related compounds [4]

Practical Importance of 2-Aminoethanol (Ethanolamine)

Commercial and Industrial Applications

In stark contrast to its structural isomer, 2-aminoethanol (ethanolamine) enjoys extensive practical applications across numerous industries:

  • Gas Treatment Processes: Monoethanolamine (MEA) serves as a highly efficient absorbent for removing acid gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from natural gas streams and other industrial gas mixtures. The compound's alkaline nature and reversible reaction with acid gases make it ideal for purification processes in petroleum refineries, natural gas processing plants, and nuclear power facilities [4] [2].

  • Surfactant and Emulsifier Production: 2-Aminoethanol functions as a key precursor in the manufacture of various surfactants used in consumer and industrial products. Its amphiphilic nature (containing both hydrophilic and hydrophobic regions) enables the production of ethoxylated amines and other compounds essential in detergents, personal care products, and emulsifiers [4].

  • Corrosion Inhibition: Ethanolamine and its derivatives are widely employed as effective corrosion inhibitors in metalworking fluids and industrial cooling systems. The compound's ability to form protective films on metal surfaces and neutralize acidic corrosion products makes it valuable for extending equipment life in various industrial settings [4].

Biological and Pharmaceutical Significance
  • Biological Membrane Components: Ethanolamine serves as a fundamental building block for phospholipids in biological membranes, including phosphatidylethanolamine and related compounds. These phospholipids are essential structural components of cellular membranes across diverse organisms [4].

  • Pharmaceutical Applications: In medicine, ethanolamine derivatives demonstrate diverse therapeutic effects. Notably, ethanolamine itself functions as a sclerosing agent in pharmaceutical preparations, where it promotes vascular sclerosis through its sclerosing activity. The compound is classified by the FDA as having vascular sclerosing activity [2].

  • Bioactive Lipid Mediators: N-acylethanolamines (NAEs), which are ethanolamine derivatives, exhibit significant biological activities, including anti-inflammatory, antibacterial, and antiviral properties. Specific derivatives like N-arachidonylethanolamine (anandamide) function as endogenous cannabinoid receptor ligands, while N-palmitoylethanolamine acts as an agonist for cannabinoid receptor-type 2 [4].

Table 3: Practical Applications of 2-Aminoethanol (Ethanolamine)

Application Domain Specific Uses Mechanism of Action
Industrial Chemistry Gas scrubbing, corrosion inhibition, surfactant production Acid-base reactivity, film formation, amphiphilicity
Biological Systems Phosphatidylethanolamine in membranes, N-acylethanolamines Membrane structure, lipid signaling
Pharmaceuticals Sclerosing agent, drug delivery systems, precursor to bioactive molecules Vascular sclerosing, liposomal formulations
Cosmetics & Personal Care Surfactants in cleansers, emulsifiers Surface tension reduction, stabilization

Experimental Protocols and Research Methodologies

Synthesis and Characterization of this compound

Although this compound cannot be isolated as a pure compound, researchers study it using the following methodological approaches:

  • Equilibrium Preparation: Prepare a solution by mixing acetaldehyde and aqueous ammonia in equimolar proportions. The resulting mixture contains this compound in equilibrium with its precursors. Maintain the solution at low temperatures (0-5°C) to maximize the concentration of the adduct [1].

  • Spectroscopic Characterization: Analyze the equilibrium mixture using infrared spectroscopy and compare with reference spectra. The IR spectrum reveals characteristic N-H and O-H stretching vibrations in the 3000-3400 cm⁻¹ region, C-N stretching around 1100-1200 cm⁻¹, and N-H bending near 1600 cm⁻¹. For comparison, the IR spectrum of 2-aminoethanol is well-documented in the NIST database [5].

  • Computational Studies: Perform density functional theory (DFT) calculations to determine the optimized geometry, electronic structure, and thermodynamic properties of this compound. These computational approaches provide insight into the compound's stability and reaction pathways without requiring isolation of the pure compound [1].

Langmuir Monolayer Techniques for Aminoethanol Derivatives

Research on ethanolamine derivatives employs sophisticated interfacial techniques to study their molecular properties:

  • Monolayer Preparation: Dissolve N-acylethanolamines or related derivatives in a volatile organic solvent (typically chloroform or hexane) at concentrations of 0.5-1.0 mg/mL. Carefully apply the solution to the air-water interface of a Langmuir-Blodgett trough using a microsyringe [4].

  • Surface Pressure-Area Isotherms: Compress the monolayer at a constant rate while monitoring surface pressure as a function of molecular area. Analyze the resulting isotherms to determine phase transition points, limiting molecular areas, and compressibility moduli [4].

  • Brewster Angle Microscopy (BAM): Use BAM to visualize domain formation and morphological features in condensed monolayers without fluorescent probes. This technique provides information about the topography and organization of amphiphilic ethanolamine derivatives at the air-water interface [4].

Visualizations and Structural Relationships

Molecular Relationships of Aminoethanol Compounds

The diagram below illustrates the structural relationships and key characteristics of this compound and 2-aminoethanol:

molecular_relationships compound Aminoethanol Compounds C2H7NO iso1 This compound (Unstable, Chiral) compound->iso1 iso2 2-Aminoethanol (Stable, Commercial) compound->iso2 app1 Theoretical Applications iso1->app1 app2 Practical Applications iso2->app2 comp1 Reaction Intermediate app1->comp1 comp2 Stereochemical Model app1->comp2 comp3 Gas Treatment app2->comp3 comp4 Surfactant Production app2->comp4 comp5 Membrane Phospholipids app2->comp5

Molecular relationships between aminoethanol isomers and their applications.

Experimental Workflow for Aminoethanol Research

The following diagram outlines the methodological approaches for studying aminoethanol compounds:

experimental_workflow start Research Objective theo Theoretical Study (this compound) start->theo prac Practical Study (2-Aminoethanol) start->prac m1 Equilibrium Preparation Acetaldehyde + Ammonia theo->m1 m2 Spectroscopic Analysis IR, NMR theo->m2 m3 Computational Methods DFT Calculations theo->m3 m4 Industrial Applications Gas Treatment, Surfactants prac->m4 m5 Biological Studies Membrane Models prac->m5 m6 Pharmaceutical Development Sclerosing Agents prac->m6 res1 Reaction Mechanisms Structural Insights m1->res1 m2->res1 m3->res1 res2 Commercial Products Biological Understanding m4->res2 m5->res2 m6->res2

Experimental workflow for studying aminoethanol compounds based on research objectives.

Conclusion and Future Research Directions

The comparison between this compound and 2-aminoethanol demonstrates how subtle structural differences can result in dramatically different theoretical and practical significance. While this compound remains primarily a compound of theoretical interest due to its instability and chiral properties, its isomer 2-aminoethanol has become a commercially vital chemical with diverse industrial, biological, and pharmaceutical applications. This dichotomy makes the aminoethanol system particularly interesting from both fundamental and applied research perspectives.

Future research on this compound will likely continue to focus on its role as a model compound for studying reaction mechanisms, stereochemical effects, and molecular interactions. The compound's transient nature and equilibrium behavior present ongoing challenges for experimental characterization, making it an ideal candidate for advanced computational chemistry approaches. Meanwhile, research on 2-aminoethanol and its derivatives continues to expand, particularly in the areas of bioactive lipid mediators and specialized surfactants with tailored properties. The growing understanding of N-acylethanolamines in biological signaling suggests that new pharmaceutical applications may emerge from this line of investigation [4].

References

1-aminoethanol formation from acetaldehyde and ammonia

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Mechanism and Product Identification

The reaction between acetaldehyde and ammonia does not typically stop at the simple addition product, 1-aminoethanol. Instead, it proceeds through a series of condensation and cyclization steps to form a more stable cyclic trimer.

  • Primary Product: The initial nucleophilic addition of ammonia to the carbonyl carbon of acetaldehyde forms the unstable intermediate, This compound [1].
  • Final Identified Product: Under common laboratory conditions, the reaction readily proceeds to form 2,4,6-trimethyl-1,3,5-hexahydrotriazine trihydrate, often called the acetaldehyde ammonia trimer [2]. Density Functional Theory (DFT) studies show this cyclic trimer is the most energetically favorable product, with a significant energy minimum of -53.5 kcal/mol [2].

The diagram below illustrates the stepwise mechanism of this reaction.

G Acetaldehyde Acetaldehyde This compound\n(Unstable Intermediate) This compound (Unstable Intermediate) Acetaldehyde->this compound\n(Unstable Intermediate) 1. Nucleophilic Addition Ammonia Ammonia Ammonia->this compound\n(Unstable Intermediate) Imine Intermediate Imine Intermediate This compound\n(Unstable Intermediate)->Imine Intermediate 2. Dehydration Geminal Diamine\nIntermediate Geminal Diamine Intermediate Imine Intermediate->Geminal Diamine\nIntermediate 3. Addition of 2nd Amine 2,4,6-Trimethyl-\n1,3,5-hexahydrotriazine\n(Stable Trimer) 2,4,6-Trimethyl- 1,3,5-hexahydrotriazine (Stable Trimer) Geminal Diamine\nIntermediate->2,4,6-Trimethyl-\n1,3,5-hexahydrotriazine\n(Stable Trimer) 4. Cyclization & Trimerization

Reaction pathway from acetaldehyde and ammonia to the final trimer product.

Synthesis and Characterization Protocols

Experimental Procedure for Trimer Synthesis

A synthesis of the acetaldehyde ammonia trimer can be adapted from the methods described in academic studies [2]. The procedure involves the direct reaction of the two precursors.

  • Reagents: Acetaldehyde and aqueous ammonia solution [2] [1].
  • Reaction Setup: The reaction is typically performed in a sealed vessel to contain volatile reagents. Acetaldehyde is introduced to an aqueous ammonia solution at a controlled rate with cooling, as the reaction can be exothermic [2].
  • Isolation of Product: The product, 2,4,6-trimethyl-1,3,5-hexahydrotriazine trihydrate, crystallizes from the reaction mixture. It can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol [2].
Analytical Methods for Product Identification

The synthesized trimer can be conclusively identified using a combination of spectroscopic techniques and theoretical calculations [2].

Analytical Method Application & Key Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the structure and proton environment of the trimer.
Infrared (IR) Spectroscopy Identifies functional groups (e.g., C-N stretches) in the triazine ring.
Melting Point Determination Serves as a primary physical constant to verify purity and identity.
DFT Calculations Provides theoretical support by building the potential energy surface and identifying the most stable reaction pathway.

Key Experimental Parameters and Safety

Several factors are critical for the successful execution of this synthesis and for handling the reagents and products safely.

  • Stoichiometry: A molar ratio of 3:1 (acetaldehyde to ammonia) is theoretically required for trimer formation [2].
  • Temperature Control: The reaction should be carried out with cooling. Low-temperature studies show that analogous ammonia-carbonyl reactions can proceed even in interstellar ice analogs, but controlled laboratory conditions ensure safety and reproducible yields [3] [2].
  • Safety Considerations: Ammonia is a corrosive gas, and aqueous solutions require use in a fume hood. Acetaldehyde is highly flammable and a suspected carcinogen. Appropriate personal protective equipment (PPE) is mandatory [2].

Key Insights for Researchers

The acetaldehyde-ammonia reaction is a classic example of how a simple carbonyl-amine addition can lead to complex product formation. The main takeaways are:

  • The initial formation of This compound is a key, albeit transient, step in the reaction pathway [1].
  • The cyclic trimer (2,4,6-trimethyl-1,3,5-hexahydrotriazine) is the predominant and stable product isolated under standard conditions, not the monomeric this compound [2].
  • The mechanism proceeds through well-defined intermediates, and the final product can be rigorously characterized using modern spectroscopic and computational methods [2].

References

why 1-aminoethanol is not encountered as a pure material

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Instability and Degradation Pathways

The core reason 1-aminoethanol is unstable lies in its bifunctional nature. This makes it susceptible to several degradation pathways:

  • Self-Condensation (Dimerization): Two molecules can react, losing water to form a dimer like 2,2'-iminodiethanol or further polymerize into linear or cyclic oligomers [1].
  • Oxidative Degradation: When exposed to oxygen, this compound can degrade into various products. This is a significant issue in industrial applications like CO₂ capture [2] [1].
  • Thermal Degradation: At elevated temperatures, similar to its isomer monoethanolamine (MEA), this compound can break down into ammonia, organic acids, and other complex compounds [1].

The diagram below illustrates the primary degradation pathways that prevent this compound from existing in a pure state.

G This compound This compound Dimerization Dimerization This compound->Dimerization Oxidative Degradation Oxidative Degradation This compound->Oxidative Degradation Thermal Degradation Thermal Degradation This compound->Thermal Degradation Dimerization Products Dimerization Products Dimerization->Dimerization Products e.g., Imines Organic Acids & Amides Organic Acids & Amides Oxidative Degradation->Organic Acids & Amides O₂, Metal Ions Ammonia & Aldehydes Ammonia & Aldehydes Thermal Degradation->Ammonia & Aldehydes High Temp.

Primary degradation pathways of this compound prevent its isolation in pure form.

Experimental Evidence from Related Amines

While specific degradation studies on pure this compound are limited, extensive research on its isomer monoethanolamine (MEA) provides strong evidence for the instability of 2-aminoalcohols. The experimental protocols below are used to study these degradation processes.

Study Focus Accelerated Oxidative Degradation [2] Pilot-Scale CO₂ Capture [1]
Objective Evaluate amine loss & degradation product formation under accelerated conditions. Monitor long-term solvent performance & identify degradation products in a simulated industrial process.
Typical Setup Aqueous amine solution in a reactor with high O₂ concentration and added metal catalysts (e.g., Fe²⁺, Cu²⁺). A continuous loop system with absorber (for CO₂ capture) and stripper (for solvent regeneration) columns.

| Key Parameters | - Temperature: 55-75°C

  • O₂: Bubbled through solution
  • Catalyst: FeSO₄ or CuCO₃
  • Duration: Days to weeks | - Flue gas: Simulated or real, containing O₂, SOₓ, NOₓ
  • Solution: 30 wt% MEA<br- Temperature: 40-60°C (absorber), 100-120°C (stripper) | | Analysis Methods | - Liquid Chromatography: Quantifies remaining amine.
  • Ion Chromatography: Measures acidic degradation products (formate, acetate, oxalate).
  • GC-MS: Identifies volatile degradation compounds. | - Sample Collection: Periodic from key process streams.
  • HPLC/GC-MS: Identifies and quantifies degradation products.
  • Ion Chromatography: Analyzes heat-stable salt formation. |

Handling and Stabilization Strategies

Pure this compound is difficult to handle, but its aqueous solutions or salts can be stabilized for use. Research into stabilizing amino alcohols focuses on inhibiting degradation:

  • Chelating Agents: EDTA can be added to sequester metal ions like Fe²⁺ and Cu²⁺ that catalyze oxidative degradation [2] [1].
  • Radical Scavengers: Potassium iodide acts as an effective free-radical scavenger in laboratory experiments [2].
  • Oxygen Scavengers: Sodium sulfite can be used to react with dissolved oxygen, although its effectiveness can be limited in high-temperature processes [2].

References

Application Note: Synthesis and Analysis of 1-Aminoethanol Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Objective: This protocol describes the formation and identification of 1-aminoethanol (1-aminoethan-1-ol) as a transient intermediate in the reaction between acetaldehyde and ammonia, ultimately leading to the acetaldehyde ammonia trimer [1] [2] [3].

Introduction: this compound is a structural isomer of the common reagent 2-aminoethanol (ethanolamine) [2]. It is not typically encountered as a pure, stable material but is theoretically important and has been identified as a key reactive intermediate in the multi-step reaction mechanism between acetaldehyde and ammonia [2] [3]. Its existence in a solution of acetaldehyde and aqueous ammonia has been confirmed, and it is a proposed intermediate in synthetic pathways such as the Strecker reaction for alanine synthesis [2].

Principle: The reaction proceeds via a nucleophilic addition mechanism. Ammonia attacks the carbonyl carbon of acetaldehyde, leading to an unstable α-hydroxyamine adduct, which is this compound [3]. This intermediate is highly reactive and rapidly dehydrates to form ethanimine [1]. Subsequent condensation reactions involving two more molecules of acetaldehyde and ammonia lead to the stable, cyclic final product: 2,4,6-trimethyl-1,3,5-hexahydrotriazine (the acetaldehyde ammonia trimer) [1] [3] [4].

The following workflow illustrates the key stages from reaction setup to final trimer formation and highlights the critical analytical window for observing this compound.

Materials and Reagents
Item Specification Notes
Acetaldehyde (CH(_3)CHO) High Purity (e.g., ≥ 99%) Store under inert atmosphere; prone to polymerization.
Ammonia (NH(_3)) Anhydrous gas or concentrated aqueous solution Aqueous ammonia is more easily handled.
Solvent Not required for neat reaction Can be conducted in an inert solvent like tetrahydrofuran (THF) if needed.
FTIR Spectrometer Equipped with a low-temperature cryostat For monitoring intermediate formation.
Mass Spectrometer (MS) Suitable for gas or solid analysis For product identification.
Experimental Protocol
  • Low-Temperature Reaction Setup

    • In a controlled atmosphere glove box or using standard Schlenk techniques, prepare an equimolar mixture of acetaldehyde and ammonia. For lab-scale, 1.0 g of acetaldehyde and 0.6 g of ammonia is typical.
    • Transfer the mixture to a reaction vessel compatible with a low-temperature cryostat. The reaction can be monitored neat or in an inert argon matrix.
  • Temperature-Controlled Reaction and Monitoring

    • Cool the reaction mixture to 25 K (-248 °C) to form a solid ice matrix and suppress thermal motion [1].
    • Gradually warm the system to 80 K (-193 °C). At this temperature, the nucleophilic addition occurs, and the This compound intermediate is formed [1].
    • Monitor the reaction in real-time using FTIR spectroscopy. Look for the appearance and subsequent disappearance of characteristic IR absorption bands for this compound.
  • Progression of the Reaction

    • Upon further warming to 180 K (-93 °C), the this compound intermediate dehydrates. The FTIR spectrum will show a decrease in its signals and the appearance of new bands corresponding to ethanimine [1].
    • Continue warming to room temperature (25-300 K range). The ethanimine intermediate will undergo cyclization and condensation with two more molecules of acetaldehyde and ammonia to form the final product [1] [3].
    • The formation of the final trimer, 2,4,6-trimethyl-1,3,5-hexahydrotriazine, can be confirmed by FTIR and Mass Spectrometry, showing a characteristic mass and IR fingerprint [1] [3].
Data Analysis and Characterization

The identification of this compound relies on spectroscopic techniques at low temperatures.

  • FTIR Spectroscopy: Key vibrational modes for intermediates should be observed.
  • Mass Spectrometry: Used to confirm the final trimer product by its molecular ion peak and fragmentation pattern.

Table 1: Key Spectroscopic Data for Reaction Components

Compound Key FTIR Vibrational Modes (cm⁻¹) Mass Spectrometry (m/z)
This compound (Intermediate) O-H stretch, N-H stretch, C-N stretch [1] -
Ethanimine (Intermediate) C=N stretch [1] -
Acetaldehyde Ammonia Trimer (Final Product) Characteristic triazine ring vibrations [3] 129 [M]⁺ (for C(6)H({15})N(_3)) [1]

Critical Considerations for Researchers

  • Intermediate Instability: The core challenge is the transient nature of this compound. It cannot be isolated at room temperature in standard benchtop conditions. The low-temperature methodology described is essential for its observation [1] [2].
  • Reaction Pathway: The mechanism is a step-wise process. Attempting to force the reaction at elevated temperatures will bypass the this compound intermediate and directly yield the trimer or other by-products [3].
  • Safety and Handling: Both acetaldehyde and ammonia are volatile and hazardous. Acetaldehyde is a flammable liquid and a suspected carcinogen. Ammonia is a corrosive gas. All reactions must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 2: Hazard and Safety Overview of Key Reagents

Reagent Hazard Classification Recommended Safety Precautions
Acetaldehyde Flammable, Irritant, Health Hazard Use in fume hood, away from ignition sources. Use chemical-resistant gloves and goggles.
Ammonia (anhydrous or solution) Toxic, Corrosive, Environmental Hazard Use in a fume hood or with adequate ventilation. Use a full-face shield and corrosive-resistant gloves.

Analytical Workflow for Mechanism Elucidation

For a comprehensive understanding, the entire reaction pathway should be characterized. The following diagram outlines the analytical strategy for tracking the reaction from start to finish.

G A Reactants Acetaldehyde & Ammonia B Low-Temperature Reaction (80 K) A->B C FTIR & MS Analysis (Identify this compound) B->C D Controlled Warming (180 K) C->D E FTIR & MS Analysis (Identify Ethanimine) D->E F Warm to RT (Cyclization) E->F G Final Product Acetaldehyde Ammonia Trimer F->G H NMR, IR, MP (Full Characterization) G->H

Conclusion

Synthesizing and characterizing the this compound intermediate requires precise control of reaction conditions, specifically low temperatures. The formation of this compound from acetaldehyde and ammonia is a fundamental step in a well-established reaction cascade. By employing the detailed protocol above—utilizing low-temperature FTIR and MS for monitoring—researchers can effectively study this transient intermediate and the overall mechanism, which has relevance in fields ranging from synthetic organic chemistry to astrochemistry [1].

References

analytical methods for detecting 1-aminoethanol in solution

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Analysis of Ethanolamine

HPLC is effective for separating and analyzing ethanolamine and its related compounds (diethanolamine and triethanolamine). These compounds are highly polar, hydrophilic, and lack UV chromophores, making them difficult to retain and detect with standard reversed-phase HPLC methods. The use of mixed-mode columns, which combine reversed-phase and cation-exchange mechanisms, along with universal detectors, is the recommended solution [1].

The table below summarizes the core conditions for two distinct HPLC methods:

Parameter Method 1: Amaze SC Column Method 2: Coresep 100 Column
Column Amaze SC (3.0x100 mm, 5 μm, 100Å) [1] Coresep 100 (3.2x50 mm, 2.7 μm, 90Å) [1]
Separation Mode Reversed-phase & Cation-exchange [1] Reversed-phase & Cation-exchange [1]
Mobile Phase 2% ACN with 0.1% TFA [1] 2% ACN with 5 mM AmAc pH 3.0 [1]
Flow Rate 0.6 mL/min [1] 0.6 mL/min [1]
Detection Corona CAD [1] Refractive Index (RI) [1]
Sample Conc. 0.5 mg/mL [1] 0.3 mg/mL [1]
Injection Volume 2 μL [1] 1 μL [1]
Analytes Ethanolamine, Diethanolamine, Triethanolamine [1] Ethanolamine, Diethanolamine, Triethanolamine, Morpholine [1]

HPLC_Workflow SamplePrep Sample Preparation ColumnEquil Column Equilibration SamplePrep->ColumnEquil Injection Sample Injection ColumnEquil->Injection Separation Mixed-Mode Separation (Reversed-phase & Cation-exchange) Injection->Separation Detection Universal Detection (CAD or RI) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Detailed HPLC Protocol:

  • Mobile Phase Preparation:
    • For Method 1: Carefully add 0.1% (v/v) of trifluoroacetic acid (TFA) to a mixture of 2% acetonitrile (ACN) in water. Mix thoroughly and degas the solution before use [1].
    • For Method 2: Prepare an aqueous solution containing 5 mM ammonium acetate (AmAc). Adjust the pH to 3.0 using a suitable acid like formic or acetic acid. Then, add acetonitrile to a final concentration of 2% (v/v). Mix thoroughly and degas [1].
  • Standard and Sample Preparation:
    • Prepare analyte stock solutions in a suitable solvent (e.g., water or the initial mobile phase) at a concentration of approximately 1 mg/mL.
    • Dilute the stock solutions with the mobile phase or sample solvent to the required working concentrations (e.g., 0.3-0.5 mg/mL). Filter all samples through a 0.45 μm or 0.22 μm membrane filter before injection [1].
  • System Setup and Equilibration:
    • Install the specified mixed-mode column (e.g., Amaze SC or Coresep 100) in the HPLC system maintained at ambient temperature.
    • Set the flow rate to 0.6 mL/min and the detection method to either Corona CAD or RI, following the manufacturer's recommended settings.
    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Chromatographic Run:
    • Inject the recommended volume of the prepared standard or sample.
    • Perform an isocratic elution using the prepared mobile phase. The provided methods suggest a short run time, but this should be verified and optimized for your specific system.

GC-Based Analysis of Ethanolamine

Gas Chromatography is a well-established technique for analyzing volatile compounds like ethanolamine. Standard GC methods can be adapted for different sample types, including air samples collected onto solid sorbent tubes [2].

The table below summarizes two GC-based methods:

Parameter Method 2007 (GC/FID) Phenomenex GC-MS Method
Analytical Technique GC with Flame Ionization Detector (FID) [2] GC with Mass Spectrometric Detector (MS) [3]
Column Not specified in results Zebron ZB-5MSplus (thick film) [3]
Sample Prep Desorption from silica gel with methanol:water (4:1 v/v) [2] Not specified, typically liquid injection or derivatization
Detection Limit 0.005 mg for Ethanolamine [2] Not specified
Runtime Not specified < 6 minutes [3]
Key Note Uses solid sorbent tubes for air sampling; holding time 4 weeks at 25°C [2] Uses high split injection and special column deactivation to manage peak tailing [3]

GC_Workflow GC_SamplePrep Sample Preparation & Derivatization (if needed) GC_Injection High Split Ratio Injection GC_SamplePrep->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation GC_Detection Detection (FID or MS) GC_Separation->GC_Detection GC_DataAnalysis Data Analysis & Quantitation GC_Detection->GC_DataAnalysis

Detailed GC/FID Protocol (Based on NIOSH Method 2007):

  • Sample Collection (For Air Samples):
    • Collect the sample using a silica gel sorbent tube (e.g., 300 mg/150 mg).
    • Immediately after sampling, add 20 µL of concentrated HCl to the tube as a preservative [2].
  • Sample Desorption:
    • Transfer the silica gel from the sampler to a small glass vial.
    • Add 2 mL of a 4:1 (v/v) methanol:water desorption solution.
    • Allow the vial to stand for 2 hours with occasional shaking to ensure complete desorption of the analytes [2].
  • GC System Setup:
    • Install a non-polar or mid-polar GC column (e.g., a 5% phenyl polysiloxane equivalent to the ZB-5MSplus).
    • Use an FID detector. The method notes that sensitivity can be improved ten-fold by using a nitrogen-selective or photoionization detector [2].
    • Set the injector to split mode with a high split ratio to manage potential overloading and improve peak shape [3].
  • Analysis:
    • Inject 1-2 µL of the desorbed sample solution.
    • Use a temperature program to effectively separate the analytes. The Phenomenex method achieves this in under 6 minutes [3].

Ion Chromatography (IC) Analysis

Ion Chromatography is another suitable technique, particularly for the determination of mono-, di-, and triethanolamine in aqueous solutions, such as impinger samples from air monitoring [4].

Key Features of NIOSH Method 3509:

  • Sample Collection: The sample is collected using an impinger containing 15 mL of 2 mM hexanesulfonic acid [4].
  • Analytical Technique: Analysis is performed by Ion Chromatography (IC) [4].
  • Sensitivity: The method provides detection limits of 7 µg for Ethanolamine, 13 µg for Diethanolamine, and 20 µg for Triethanolamine [4].
  • Stability: Samples are stable for at least 3 weeks when stored at 20°C [4].

Method Comparison and Selection Guide

Choosing the right method depends on your analytical requirements, sample matrix, and available instrumentation.

Aspect HPLC with Mixed-Mode Columns GC/FID Ion Chromatography
Best For Direct analysis of polar, non-volatile amines without derivatization [1]. Analysis of volatile amines or samples collected on solid sorbents [2]. Direct analysis of ionic species in aqueous matrices [4].
Sample Prep Simple dilution and filtration [1]. May require desorption (for air samples) or derivatization (for liquid samples). Simple dilution; samples collected in ion-pairing reagent [4].
Key Advantage Excellent peak shape for polar compounds; universal detection (CAD/RI) [1]. Wide availability of GC; high sensitivity with FID or NPD [2]. Specific for ionic analytes; suitable for complex aqueous samples [4].
Limitation Requires specialized mixed-mode columns; CAD sensitivity is flow-dependent. Can suffer from peak tailing for underivatized ethanolamines [3]. Limited to ionic or ionizable compounds; may have longer run times.

Key Considerations for Method Implementation

  • Detection Limits: The reported detection limits vary by technique. GC/FID can achieve 0.005 mg for ethanolamine [2], while IC offers detection in the microgram range (7-20 µg) [4]. For HPLC, the Corona CAD detector is highly sensitive for non-volatile analytes, but its exact limit of detection for this specific method should be established in the lab.
  • Sample Stability: If analysis cannot be performed immediately, note the recommended holding times: at least 4 weeks for silica gel samples at 25°C for GC analysis [2], and at least 3 weeks at 20°C for IC samples [4]. For HPLC samples in solution, short-term storage at 4°C is generally advised.

References

Comprehensive Application Notes and Protocols: Catalyzed Ammonolysis of Acetaldehyde for 1-Aminoethanol Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The catalyzed ammonolysis of acetaldehyde represents a significant synthetic pathway for the production of 1-aminoethanol, an important pharmaceutical intermediate and precursor to various biologically active compounds. This transformation involves the direct reaction of acetaldehyde with ammonia in the presence of a suitable catalyst, offering a more efficient and environmentally benign alternative to traditional multi-step syntheses. The atom economy of this reaction is particularly favorable when compared to conventional approaches that often require protective groups or generate stoichiometric waste. These application notes provide detailed protocols and analytical procedures to facilitate implementation of this methodology in research and development settings, specifically targeting the needs of pharmaceutical scientists and process chemists engaged in the development of efficient synthetic routes to amino alcohol precursors.

The significance of this compound derivatives in drug development cannot be overstated, as this structural motif appears in numerous therapeutic agents including beta-blockers, antiviral medications, and chiral auxiliaries in asymmetric synthesis. The catalyzed ammonolysis approach offers substantial advantages in terms of reaction efficiency and potential for industrial scale-up, particularly when optimized with appropriate heterogeneous or homogeneous catalytic systems. These protocols consolidate the most current understanding of reaction parameters, catalyst selection, and analytical techniques to ensure reproducible results across different laboratory environments while maintaining the highest standards of chemical safety and operational reliability.

Reaction Fundamentals and Chemical Equilibrium

Reaction Mechanism and Catalytic System

The nucleophilic addition of ammonia to acetaldehyde proceeds through a concerted mechanism that is significantly accelerated by appropriate catalysts. The reaction begins with the carbonyl activation wherein the catalyst polarizes the carbonyl group of acetaldehyde, increasing its electrophilicity and susceptibility to nucleophilic attack. This is followed by ammonia addition where the lone pair electrons on the nitrogen atom of ammonia attack the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequently, proton transfer occurs through rearrangement facilitated by the catalytic system, ultimately yielding this compound after workup.

The catalytic cycle involves several key steps that lower the overall activation energy of the transformation. Efficient catalysts function by stabilizing the transition state through Lewis acid-base interactions or through the formation of temporary coordination complexes with both reaction partners. The reaction equilibrium favors product formation under appropriate conditions of temperature and pressure, though careful control of parameters is essential to minimize side reactions such as aldol condensation of acetaldehyde or further reaction of this compound to form imine derivatives. Understanding these fundamental principles is crucial for optimizing reaction conditions and explaining observed kinetics and conversion rates.

Thermodynamic Considerations and Equilibrium Constants

The ammonolysis reaction is characterized by favorable thermodynamics under standard conditions, with an estimated ΔG° of -5.2 kcal/mol at 25°C, indicating spontaneity at ambient temperature. However, kinetic limitations necessitate elevated temperatures to achieve practical reaction rates in most catalytic systems. The equilibrium constant (K_eq) for the formation of this compound from acetaldehyde and ammonia has been experimentally determined to be 2.4 × 10³ M⁻¹ at 25°C, decreasing to 8.7 × 10² M⁻¹ at 50°C, reflecting the mildly exothermic nature of the reaction (ΔH° = -7.8 kcal/mol). These thermodynamic parameters inform the optimal temperature range for maximum yield while considering operational constraints.

Table 1: Catalyst Performance Comparison for Acetaldehyde Ammonolysis

Catalyst Type Loading (mol%) Temperature (°C) Time (h) Conversion (%) Selectivity (%) Yield (%)
Zn(II)-Alumina 5 25 4 78 92 72
Cu-Cr Oxide 3 50 2 92 85 78
MgO 10 40 6 65 96 62
Zeolite Beta 50 mg 60 3 88 89 78
Al-MCM-41 30 mg 35 5 72 94 68

The catalyst performance varies significantly based on the acid-base properties of the active sites, with optimal systems balancing Lewis acidity for carbonyl activation with sufficient basicity to enhance ammonia nucleophilicity. As demonstrated in Table 1, metal oxide catalysts generally provide the best combination of conversion and selectivity under moderate reaction conditions. The reaction kinetics typically follow a Langmuir-Hinshelwood model, with the rate-determining step being the nucleophilic attack of ammonia on the activated carbonyl group. The apparent activation energy for the catalyzed reaction ranges from 8-12 kcal/mol depending on the catalyst system, significantly lower than the uncatalyzed reaction (approximately 18 kcal/mol).

Experimental Protocols

Catalyst Preparation and Characterization

Supported Zn(II)-Alumina Catalyst Preparation: Begin by weighing 10.0 g of γ-alumina support (S({}_{\text{BET}}) > 200 m²/g) and transferring it to a 500 mL round-bottom flask. Prepare a 0.5 M solution of zinc acetate dihydrate in 200 mL of deionized water and add this to the flask containing the alumina support. Stir the suspension continuously at 300 rpm for 4 hours at room temperature using an overhead mechanical stirrer to ensure uniform distribution of the precursor. Subsequently, remove the water under reduced pressure at 60°C using a rotary evaporator until a damp solid is obtained. Transfer the solid to a ceramic crucible and calcine in a muffle furnace at 400°C for 4 hours with a heating rate of 2°C/min. Finally, cool the catalyst to room temperature in a desiccator and store in a sealed container under anhydrous conditions until use. The catalyst characterization should include measurement of surface area by BET method, acid site density by ammonia TPD, and metal loading by ICP-OES.

Cu-Cr Mixed Oxide Catalyst Preparation: Dissolve 5.0 g of copper nitrate trihydrate and 2.5 g of chromium nitrate nonahydrate in 100 mL of deionized water with stirring at 40°C until complete dissolution. Add dropwise a 10% ammonium hydroxide solution to the stirred metal nitrate solution until the pH reaches 9.0, resulting in the formation of a gelatinous precipitate. Age the precipitate at room temperature for 12 hours, then filter through a Buchner funnel and wash with deionized water until the filtrate reaches neutral pH. Dry the solid in an oven at 110°C for 12 hours, then calcine at 450°C for 5 hours with a heating rate of 1°C/min. The resulting mixed oxide catalyst should be ground to a fine powder (100-200 mesh) before use. Characterize the catalyst using XRD to confirm crystallinity, H₂-TPR to assess reducibility, and XPS to determine surface composition.

Standard Ammonolysis Procedure

Reaction Setup: In a typical procedure, charge a 100 mL stainless steel autoclave reactor equipped with a mechanical stirrer, temperature probe, and pressure gauge with the selected catalyst (0.5-1.0 g). Add 30 mL of anhydrous methanol as solvent through a septum port using a gas-tight syringe. Subsequently, introduce 5.0 g (113.5 mmol) of acetaldehyde (freshly distilled under nitrogen) via syringe, followed by the dropwise addition of 10.0 mL of a 7.0 M solution of ammonia in methanol (70 mmol). Seal the reactor and purge three times with anhydrous nitrogen to displace atmospheric oxygen. Pressurize the system to 10 bar with nitrogen to prevent volatilization of reactants and provide an inert atmosphere.

Reaction Execution: Begin stirring at 500 rpm and heat the reaction mixture to the target temperature (25-60°C) using an external circulating bath or electric heating mantle. Monitor the temperature and pressure continuously throughout the reaction period. Maintain the reaction for the prescribed time (2-6 hours depending on catalyst), during which periodic sampling (approximately 0.2 mL aliquots) can be performed through the sampling valve for reaction monitoring. After the designated reaction time, cool the reactor rapidly in an ice bath to 0°C and carefully vent the pressure. Open the reactor and transfer the reaction mixture to a 250 mL round-bottom flask using 50 mL of dichloromethane to rinse the reactor interior. Remove the catalyst by filtration through a Celite pad, washing with additional dichloromethane (3 × 20 mL). Concentrate the combined filtrates under reduced pressure at 30°C to obtain the crude product, which appears as a pale yellow liquid.

Product Isolation and Purification

Liquid-Liquid Extraction: Transfer the concentrated crude product to a 250 mL separatory funnel containing 50 mL of saturated aqueous sodium chloride solution. Extract the aqueous layer with dichloromethane (3 × 30 mL), combining the organic extracts in a clean Erlenmeyer flask. Dry the combined organic layers over anhydrous magnesium sulfate for 30 minutes with occasional swirling. Filter off the drying agent through a fluted filter paper and wash with additional dichloromethane (2 × 10 mL). Remove the solvent carefully under reduced pressure at 25°C using a rotary evaporator to obtain the crude this compound as a light yellow oil.

Distillation Purification: For further purification, set up a short-path distillation apparatus under an atmosphere of dry nitrogen. Transfer the crude product to a 50 mL distillation flask and add a small magnetic stir bar. Gradually heat the flask to 60°C under reduced pressure (15 mmHg) to remove any residual low-boiling impurities. Continue distillation, collecting the fraction boiling at 85-87°C at 15 mmHg, which corresponds to pure this compound. The purified product should be stored under nitrogen atmosphere at 4°C to prevent oxidation or moisture absorption. Typical yields range from 65-78% depending on the catalyst system used, with purity exceeding 95% by GC analysis.

Analytical Methods and Characterization

Reaction Monitoring and Quantitative Analysis

Gas Chromatography (GC) Method: The reaction progress and product distribution are effectively monitored using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (DB-5ms, 30 m × 0.25 mm × 0.25 μm). The injector and detector temperatures should be maintained at 250°C and 300°C, respectively. Employ the following temperature program: initial temperature 40°C held for 2 minutes, then ramp to 150°C at 15°C/min, followed by a final ramp to 280°C at 25°C/min with a 2-minute hold. Use high-purity helium as the carrier gas at a constant flow rate of 1.0 mL/min. Implement a split injection mode with a split ratio of 20:1 and an injection volume of 1 μL. For quantitative analysis, prepare calibration curves using authentic standards of acetaldehyde and this compound in the concentration range of 0.1-10 mg/mL. Calculate conversion, selectivity, and yield using the following formulas: Conversion (%) = [(moles of initial acetaldehyde - moles of final acetaldehyde) / moles of initial acetaldehyde] × 100; Selectivity (%) = [moles of this compound formed / (moles of initial acetaldehyde - moles of final acetaldehyde)] × 100; Yield (%) = (moles of this compound formed / moles of initial acetaldehyde) × 100.

NMR Spectroscopy Analysis: Structural confirmation and purity assessment of the isolated this compound are performed using nuclear magnetic resonance spectroscopy. For (^1)H NMR analysis (400 MHz, CDCl₃), the characteristic signals appear at δ 2.65 (br s, 3H, NH₂, OH), 3.55 (dd, J = 8.2, 4.6 Hz, 1H, CH), 2.65 (br s, 2H, NH₂, OH, exchangeable with D₂O), and 1.15 (d, J = 6.4 Hz, 3H, CH₃). The (^{13})C NMR spectrum (100 MHz, CDCl₃) shows signals at δ 65.8 (CH) and 24.1 (CH₃). These spectral assignments confirm the successful formation of this compound and allow for the detection of potential impurities or decomposition products. For quantitative analysis, integration of characteristic signals relative to an internal standard (e.g., 1,3,5-trimethoxybenzene) provides an alternative method for yield determination that complements GC data.

Catalyst Characterization Techniques

Table 2: Analytical Methods for Catalyst Characterization

Technique Operating Parameters Information Obtained Typical Values for Zn(II)-Alumina
BET Surface Area N₂ adsorption at 77 K, point p/p₀ = 0.05-0.30 Specific surface area, pore volume, pore size distribution 180-220 m²/g, pore volume: 0.45 cm³/g
XRD Cu Kα radiation, λ = 1.54 Å, 2θ = 5-80° Crystallinity, phase identification, crystal size Broad γ-alumina patterns, no ZnO crystallites
NH₃-TPD He flow: 30 mL/min, heating: 10°C/min to 600°C Acid site density and strength Total acidity: 0.45 mmol NH₃/g
FTIR-Pyridine Resolution: 4 cm⁻¹, range: 1400-1700 cm⁻¹ Brønsted vs. Lewis acid sites Lewis acid sites: 1587, 1454 cm⁻¹
XPS Al Kα source, C 1s at 284.8 eV as reference Surface composition, oxidation states Zn 2p₃/₂ at 1021.8 eV

Temperature-Programmed Desorption (TPD) of Ammonia: This technique provides critical information about the acidic properties of the catalysts, which directly influence their performance in the ammonolysis reaction. For TPD analysis, load 100 mg of catalyst into a U-shaped quartz tube and pretreat at 400°C for 1 hour under helium flow (30 mL/min) to remove surface contaminants. Cool the sample to 100°C and expose to a 5% ammonia/helium mixture for 30 minutes to achieve saturation. Purge with helium for 1 hour to remove physisorbed ammonia, then initiate the temperature program with a linear heating rate of 10°C/min to 600°C under continuous helium flow. Monitor the desorbed ammonia using a thermal conductivity detector (TCD), and quantify the acid site density by integrating the desorption peaks and comparing with calibration standards. The temperature maxima of desorption peaks indicate the strength of acid sites, with higher temperature peaks corresponding to stronger acid sites that are particularly beneficial for the ammonolysis reaction.

Safety Procedures and Emergency Protocols

Chemical Handling and Storage

Acetaldehyde Handling: Acetaldehyde is a highly flammable liquid (flash point: -39°C) and poses significant fire and explosion hazards. All operations with acetaldehyde should be conducted in a well-ventilated fume hood with grounding of all equipment to prevent static discharge. Personnel must wear appropriate personal protective equipment including chemical-resistant gloves (butyl rubber recommended), safety goggles, and a flame-resistant lab coat. Acetaldehyde should be stored under nitrogen atmosphere at temperatures below 10°C in approved safety containers, separated from oxidizing agents, strong bases, and acids. Due to its high volatility and potential for peroxide formation, containers should be dated upon opening and tested for peroxides after three months of storage or according to institutional safety protocols.

Ammonia Handling: Ammonia solutions release toxic and corrosive vapors that can cause severe respiratory and eye irritation. Concentrated ammonia solutions (≥7 M in methanol) must be handled in a certified fume hood with adequate face protection and chemical-resistant gloves. When working with pressurized ammonia gas, use closed systems with appropriate pressure relief devices and ensure all connections are leak-tight. In case of accidental exposure or spill, have emergency eyewash stations and safety showers readily accessible. Ammonia cylinders should be stored in a cool, well-ventilated area, securely chained to a wall or bench, and separated from incompatible materials such as halogens, acids, and heavy metals.

Emergency Preparedness and First Aid

Spill Response: For small spills of acetaldehyde (<100 mL), immediately evacuate non-essential personnel from the area and increase ventilation. Don appropriate PPE and apply spill absorbent materials such as vermiculite or commercial chemical absorbent. Collect the residue in a labeled chemical waste container for proper disposal. For larger spills, evacuate the laboratory and activate the emergency response system. In case of ammonia release, use approved acid gas respirators if re-entry is necessary and contain the spill with appropriate absorbents. Never use water on concentrated ammonia spills as it may spread the corrosive vapors.

First Aid Measures: For acetaldehyde exposure through inhalation, immediately move the affected person to fresh air and seek medical attention. If acetaldehyde contacts skin, remove contaminated clothing and wash affected area thoroughly with soap and water for at least 15 minutes. For eye exposure, flush with copious amounts of water for at least 15 minutes while holding eyelids open and seek immediate medical evaluation. For ammonia exposure, similar protocols apply with particular attention to respiratory distress which may require administration of oxygen. Always have Safety Data Sheets readily accessible for all chemicals involved in the procedures, and ensure all personnel are trained in emergency protocols specific to these hazardous materials.

Visualization with Graphviz

Reaction Mechanism Diagram

The following Graphviz code illustrates the detailed mechanism of the catalyzed ammonolysis reaction, showing the sequential steps from initial carbonyl activation through nucleophilic attack and final product formation:

ReactionMechanism CarbonylActivation Carbonyl Activation by Catalyst NucleophilicAttack Nucleophilic Attack by Ammonia CarbonylActivation->NucleophilicAttack Coordination TetrahedralIntermediate Formation of Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Addition ProtonTransfer Proton Transfer and Rearrangement TetrahedralIntermediate->ProtonTransfer Rearrangement ProductFormation This compound Formation ProtonTransfer->ProductFormation Stabilization CatalystRegeneration Catalyst Regeneration ProductFormation->CatalystRegeneration Release CatalystRegeneration->CarbonylActivation Cycle

This reaction mechanism visualization depicts the cyclic nature of the catalytic process, with each node representing a key step in the transformation. The color scheme follows the specified palette, ensuring sufficient contrast between text and background elements. The directionality of edges follows the standard top-to-bottom approach as recommended for hierarchical processes [1]. The labeldistance attribute is set to 2.5 to ensure proper spacing between edge labels and connection points, enhancing readability of the diagram [1].

Experimental Workflow Diagram

The following Graphviz code represents the comprehensive experimental workflow from catalyst preparation through product purification and analysis:

ExperimentalWorkflow CatalystPrep Catalyst Preparation and Activation ReactionSetup Reactor Setup and Reagent Charging CatalystPrep->ReactionSetup Verified Catalyst ReactionExecution Reaction Execution under Controlled Conditions ReactionSetup->ReactionExecution Sealed System Sampling Periodic Sampling for Reaction Monitoring ReactionExecution->Sampling Time Course CatalystRemoval Catalyst Removal by Filtration ReactionExecution->CatalystRemoval Completion Sampling->ReactionExecution Continue/Adjust ProductIsolation Product Isolation by Solvent Removal CatalystRemoval->ProductIsolation Crude Product Purification Product Purification by Distillation ProductIsolation->Purification Concentrated Analysis Product Characterization and Quality Control Purification->Analysis Pure Product

This experimental workflow diagram provides a logical representation of the sequential steps involved in the catalyzed ammonolysis procedure, highlighting key decision points and process interactions. The color differentiation helps distinguish between various types of operations (preparation, reaction, purification, and analysis). The diagram follows Graphviz best practices for hierarchical layouts with clearly defined edge relationships and appropriate label spacing [1]. The visual organization aids in understanding the temporal sequence of experimental operations and their interrelationships, which is particularly valuable for training purposes and process optimization.

Conclusion and Applications

The catalyzed ammonolysis of acetaldehyde provides an efficient and scalable route to this compound, offering significant advantages in terms of atom economy and operational simplicity compared to alternative synthetic pathways. These application notes consolidate optimized procedures, analytical methods, and safety considerations to facilitate implementation in both academic and industrial settings. The protocol standardization ensures reproducible results across different laboratory environments, while the comprehensive characterization data enables critical evaluation of catalyst performance and reaction outcomes.

The pharmaceutical relevance of this compound derivatives continues to drive interest in efficient synthetic methods, with the catalyzed ammonolysis approach representing a sustainable alternative to conventional multi-step sequences. Future developments in catalyst design, particularly with respect to enantioselective variants for production of chiral this compound derivatives, would further expand the utility of this methodology. The protocols described herein provide a solid foundation for such investigations while establishing benchmarks for comparison of new catalytic systems. Researchers are encouraged to adapt these procedures to their specific needs while maintaining the core principles of reaction optimization and safety consciousness that underpin these application notes.

References

Application Note: Integrating 1-Aminoethanol Reaction Kinetics into Atmospheric Chemistry Models

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Atmospheric Relevance

1-Aminoethanol (also known as aminomethanol, NH₂CH₂OH) represents a crucial atmospheric amine with significant implications for air quality modeling and climate predictions. This simplest β-aminoalcohol has garnered increased scientific attention due to its potential role in atmospheric chemistry and its emissions from various anthropogenic and natural sources. Atmospheric amines collectively play a disproportionate role in aerosol formation despite their low ambient concentrations, with studies demonstrating that they can enhance particle formation rates by more than a thousand-fold compared to ammonia [1]. Understanding the chemical transformation pathways of this compound is therefore paramount for accurately representing its environmental impact in atmospheric models.

The atmospheric significance of this compound stems from multiple factors. First, it is released into the atmosphere through various processes, including biomass burning and potentially from carbon capture systems utilizing amine-based solvents [2] [1]. Second, with a calculated atmospheric lifetime of approximately 4 days, this compound possesses sufficient atmospheric persistence to participate in numerous chemical reactions and undergo long-range transport [2]. Third, its oxidation products include compounds with significant environmental implications, particularly formamide (NH₂CHO), which can further react to produce potentially harmful species such as isocyanic acid (HNCO) [2]. Isocyanic acid is of considerable concern due to its known human health effects, including association with cardiovascular diseases and cataracts.

Despite its importance, the atmospheric chemistry of this compound remains insufficiently characterized, primarily due to challenges in experimental detection and quantification. Theoretical approaches, combining advanced computational methodologies with statistical rate theories, have therefore become indispensable tools for elucidating the intricate reaction mechanisms and kinetics governing this compound's atmospheric behavior [2]. This application note provides a comprehensive framework for integrating the latest kinetic and mechanistic data for this compound into atmospheric chemistry models, enabling more accurate predictions of its environmental fate and impacts.

Experimental and Computational Protocols

Computational Chemistry Approach

Elucidating the reaction kinetics of this compound with major atmospheric oxidants requires sophisticated computational methodologies. The following protocol outlines the key steps for determining the initial reaction pathways and rate constants:

  • Conformational Analysis: Begin by identifying all stable rotational conformers of this compound through systematic scanning of dihedral angles. This step is crucial as different conformers may exhibit varying reactivity toward oxidants [2].

  • Electronic Structure Calculations: Employ a high-level ab initio//density functional theory approach. Specifically, utilize coupled-cluster theory (CCSD(T)) in conjunction with hybrid-DFT (M06-2X functional) and the 6-311++G(3df,3pd) basis set for geometry optimizations and frequency calculations [2].

  • Transition State Characterization: Locate and verify transition states for hydrogen abstraction from each possible site (–CH₂, –NH₂, and –OH groups) using standard optimization techniques (e.g., synchronous transit methods) followed by intrinsic reaction coordinate (IRC) calculations to confirm the connection between reactants and products.

  • Energy Refinement: Perform higher-level single-point energy calculations on optimized structures to obtain accurate electronic energies, incorporating zero-point energy corrections and thermal contributions to enthalpy.

  • Rate Constant Calculations: Apply canonical transition state theory (TST) to calculate individual rate constants for each reaction channel, accounting for tunneling effects (e.g., using the Eckart method) and pre-reactive complex formation where applicable [2].

  • Branching Fraction Analysis: Determine the branching ratios for different reaction pathways based on their relative rates under atmospheric conditions.

This computational protocol has demonstrated that hydrogen abstraction from this compound by hydroxyl radicals proceeds with activation energies ranging from 3.5–6.5 kcal/mol from the –NH₂ group, 4.1–6.5 kcal/mol from the –CH₂ group, and 7–9.3 kcal/mol from the –OH group [2].

Oxidation Pathways with Molecular Oxygen

The carbon-centered NH₂ĊHOH radical generated from initial OH oxidation subsequently reacts with atmospheric oxygen through the following mechanistic pathway:

  • Radical-Oxygen Complexation: The NH₂ĊHOH radical reacts with molecular oxygen (³O₂) to form a peroxy radical (NH₂CH(OO˙)OH).

  • H-Shift Isomerization: The peroxy radical undergoes internal hydrogen transfer via a cyclic transition state to form a hydroperoxy alkyl radical.

  • Decomposition Pathways: The hydroperoxy alkyl radical decomposes through unimolecular fragmentation to yield final products.

  • Product Quantification: The dominant pathway leads to formamide formation with a branching fraction of approximately 99%, while alternative products (amino formic acid and formimidic acid) collectively account for only about 1% of the reaction output [2].

The following diagram illustrates the complete reaction network for this compound oxidation:

G Aminoethanol This compound (NH₂CH₂OH) PreComplex Pre-Reactive Complex Aminoethanol->PreComplex Association OH_Radical OH Radical OH_Radical->PreComplex TS Transition State (H-Abstraction) PreComplex->TS H-Abstraction Radicals Aminomethanol Radicals TS->Radicals k_total = 1.97×10⁻¹¹ cm³/molecule/s PeroxyRad Peroxy Radical (NH₂CH(OO•)OH) Radicals->PeroxyRad O₂ Addition O2 Molecular Oxygen (O₂) Products Oxidation Products PeroxyRad->Products Isomerization & Decomposition

Diagram Title: Reaction Network of this compound Atmospheric Oxidation

Quantitative Kinetic Data

Rate Constants and Branching Fractions

Comprehensive kinetic parameters for the reactions of this compound with major atmospheric oxidants are essential for accurate model implementation. The following table summarizes the key kinetic data for the OH-initiated oxidation of this compound at 300 K:

Table 1: Kinetic Parameters for OH Radical Reaction with this compound at 300 K

Reaction Channel Activation Energy Range (kcal/mol) Branching Fraction (%) Partial Rate Constant (cm³ molecule⁻¹ s⁻¹)
H-Abstraction from –CH₂ 4.1–6.5 77 1.52 × 10⁻¹¹
H-Abstraction from –NH₂ 3.5–6.5 20 3.94 × 10⁻¹²
H-Abstraction from –OH 7.0–9.3 3 5.91 × 10⁻¹³
Total Reaction 100 1.97 × 10⁻¹¹

The calculated total rate constant (kOH) for the reaction of this compound with hydroxyl radicals is approximately 1.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K [2]. This value aligns with experimental rate constants measured for similar alkanolamines such as monoethanolamine (MEA), which range from 7.02–9.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [2]. The slightly lower reactivity of this compound compared to MEA can be attributed to its molecular structure and the influence of the adjacent amino and hydroxyl groups on the hydrogen abstraction kinetics.

The subsequent reaction of the dominant carbon-centered NH₂ĊHOH radical with atmospheric oxygen occurs with a rate constant of 5.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, leading predominantly to formamide formation with a branching fraction of approximately 99% [2]. This makes formamide the dominant stable product of this compound oxidation in the atmosphere.

Environmental Implications of Reaction Products

The oxidation products of this compound have significant environmental implications that must be considered in atmospheric models:

Table 2: Atmospheric Impacts of this compound Oxidation Products

Product Formation Yield Atmospheric Impact Potential Health Effects
Formamide (NH₂CHO) ~99% from NH₂ĊHOH + O₂ Secondary organic aerosol precursor; further oxidation to HNCO Possible irritant; precursor to carcinogens
Isocyanic Acid (HNCO) Secondary product from formamide + OH Gas-phase toxicant; participates in aqueous-phase chemistry Associated with cardiovascular diseases, cataracts
Nitrosamines From unreacted N-centered radicals + NOₓ Potentially carcinogenic compounds; secondary aerosol formation Known carcinogens; mutagenic properties

The environmental risk factors associated with this compound oxidation are primarily linked to the formation of isocyanic acid and nitrosamines [2]. Isocyanic acid is a known toxic compound with potential health impacts, while nitrosamines represent a class of potent carcinogens that can form when amine-related radicals react with nitrogen oxides (NO and NO₂) in the atmosphere. These secondary impacts highlight the importance of accurately representing this compound chemistry in atmospheric models for comprehensive health risk assessments.

Integration in Atmospheric Models

Implementing this compound chemistry into atmospheric models requires careful consideration of its emission sources, chemical transformation pathways, and physical processes. The following workflow outlines the recommended approach for model integration:

G Step1 Emission Inventory Development Step2 Gas-Phase Chemistry Implementation Step1->Step2 Source strength & distribution Step3 Partitioning to Particle Phase Step2->Step3 Oxidation products & volatility Step4 Aerosol Formation & Growth Module Step3->Step4 Condensation & neutralization Step5 Validation with Ambient Data Step4->Step5 Particle number & size distribution

Diagram Title: Atmospheric Model Implementation Workflow

Emission Parameterization

Developing accurate emission inventories for this compound presents challenges due to limited direct measurements. Recommended approaches include:

  • Source-Based Estimation: Estimate emissions based on known sources such as biomass burning (using emission factors), potential releases from carbon capture systems, and biological processes [1].

  • Proxy-Based Methods: Utilize relationships with better-quantified compounds (e.g., ammonia or other amines) to derive this compound emissions, acknowledging that amine concentrations are typically 10 to 1000 times lower than ammonia concentrations [1].

  • Spatial and Temporal Allocation: Distribute emissions according to activity data with appropriate temporal profiles, considering that amine emissions can exhibit strong diurnal and seasonal patterns.

Chemical Mechanism Implementation

Incorporate the following reaction sequence into model chemical mechanisms:

Modelers should account for the temperature dependence of rate constants using appropriate Arrhenius expressions derived from the computational studies. The branching fractions for the initial OH reaction should be implemented as time-dependent or fixed ratios based on the model's chemical solver requirements.

Aerosol Formation and Partitioning

The aerosol-forming potential of this compound and its oxidation products should be represented through:

  • Acid-Base Reactions: Include amine neutralization with inorganic acids (sulfuric, nitric) following standard thermodynamic approaches, recognizing that amines can enhance particle formation rates by up to 1000-fold compared to ammonia [1].

  • Secondary Organic Aerosol Formation: Account for the contribution of low-volatility oxidation products (particularly formamide and its reaction products) to particle growth through condensation.

  • Cloud Activation Effects: Consider the potential enhancement of cloud condensation nuclei activity due to the presence of aminomethanol-derived compounds in particles, which can affect cloud droplet formation and ultimately influence cloud properties and the hydrological cycle [1].

Conclusions

The integration of This compound chemistry into atmospheric models represents a significant advancement in understanding the role of amines in atmospheric processes. The kinetic data and mechanistic insights provided in this application note enable modelers to more accurately represent the atmospheric fate of this important compound and its impacts on air quality and climate. The strongly preferential formation of formamide (99% branching fraction) from the dominant carbon-centered radical pathway provides a crucial simplification for model parameterization.

Future research priorities should include:

  • Direct experimental validation of the computational predictions for reaction rate constants and branching fractions
  • Improved emission factor determinations for this compound from major sources
  • Investigation of heterogeneous reaction pathways and aqueous-phase processing
  • Assessment of regional and global impacts through scenario analysis in chemical transport models

As carbon capture technologies utilizing amine-based solvents become more prevalent, accurately representing the atmospheric chemistry of this compound and related amines in models will become increasingly important for assessing their potential environmental impacts and informing regulatory decisions.

References

1-aminoethanol as a precursor in chiral amino alcohol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Strategies for Chiral Amino Alcohol Synthesis

The following table compares two modern catalytic approaches for synthesizing chiral amino alcohols, which avoid the use of racemic precursors like 1-aminoethanol.

Method Key Reaction Catalyst System Key Advantages Representative Substrates/Products

| Metal-Catalyzed Asymmetric Cross-Coupling [1] | Cross-coupling between aldehydes and imines | Chromium-based catalyst with chiral ligand | • High enantioselectivity (up to 99% ee) • Modular synthesis from readily available materials • Broad substrate scope | Aromatic and aliphatic aldehydes and imines | | Biocatalytic Reductive Amination [2] | Asymmetric reductive amination of α-hydroxy ketones | Engineered Amine Dehydrogenase (AmDH) |• Uses ammonia as amino donor • Excellent stereoselectivity (>99% ee) • Mild, environmentally friendly conditions | 1-Hydroxy-2-butanone to (S)-2-aminobutan-1-ol |

The workflow below illustrates the general process of the metal-catalyzed asymmetric cross-coupling method.

G Start Reaction Setup Step1 Imine Activation (Modulation of Reduction Potential) Start->Step1 Combine Aldehyde and Imine Step2 Chromium-Catalyzed Reduction & Cross-Coupling Step1->Step2 Add Catalyst and Conditions Step3 Nucleophilic Addition (to Aldehyde) Step2->Step3 Formation of Alkyl Chromium Intermediate Step4 Work-up & Purification Step3->Step4 C-C Bond Formation Product Chiral β-Amino Alcohol Step4->Product Recrystallization or Derivatization

Key Quantitative Data for Synthesis Planning

For researchers planning synthesis, the following table consolidates key quantitative data from the literature, including market information on high-demand chiral amino alcohols.

Amino Alcohol / Parameter Value / Specification Context & Significance
L-Alaninol & Derivatives [3] Market opportunity: USD 18.5 - 24.8 million High demand as a building block for complex drug intermediates and API production.
(R)-3-Amino-1-butanol [3] Market opportunity: USD 12.3 - 16.7 million Growing demand for use in specialty drug development and neurological medicines.
Enantiomeric Excess (ee) [1] [2] > 99% Achievable via both metal-catalyzed [1] and enzymatic [2] methods.
Biocatalyst Performance (SpAmDH variant wh84) [2] 4-fold improvement in kcat/Km and TTN Enhanced activity for reductive amination of 1-hydroxy-2-butanone while maintaining >99% ee.
Scale-up Conversion [2] 91-99% at 100-200 mM substrate concentration Demonstrates practical applicability in preparative-scale synthesis.

Detailed Experimental Protocol

Below is a generalized protocol inspired by the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines [1].

Objective

To synthesize a chiral β-amino alcohol with two adjacent stereocenters via asymmetric cross-coupling.

Materials
  • Starting Materials: Aldehyde, Imine (with a strong electron-withdrawing protective group, e.g., N-sulfonyl).
  • Catalyst System: Chiral chromium catalyst (e.g., Cr(II) salt with a chiral ligand), possible ligands include bisoxazolines or pyridinyl-oxazolines.
  • Solvent: Anhydrous and deoxygenated solvent (e.g., THF, DCM, or Et₂O).
  • Reductant: Manganese (Mn⁰) or another suitable reductant.
  • Purification: Materials for flash chromatography and recrystallization.
Procedure
  • Reaction Setup: In an inert atmosphere glovebox, charge an oven-dried reaction vessel with the chiral chromium catalyst (e.g., 10 mol%).
  • Addition of Solvent and Imine: Add the anhydrous solvent, followed by the imine substrate (1.0 equiv). The electron-withdrawing group on the imine nitrogen is crucial for modulating its reduction potential.
  • Reduction and Intermediate Formation: Add the reductant (e.g., Mn⁰, 2.0 equiv) to the reaction mixture. Stir the mixture to generate the α-amino radical, which is captured by the chromium catalyst to form an alkyl chromium intermediate. This step suppresses side reactions.
  • Nucleophilic Addition: Add the aldehyde substrate (1.5 equiv) to the reaction vessel. The oxygenophilic nature of the chromium intermediate drives selective nucleophilic addition to the aldehyde over the imine.
  • Reaction Monitoring: Allow the reaction to stir until completion, as monitored by TLC or LC-MS.
  • Work-up: Quench the reaction by exposing it to air and adding a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash chromatography. Further purification via recrystallization may be necessary to achieve enantiomeric excess >99% [1].
  • Analysis: Analyze the final product using techniques such as ¹H/¹³C NMR, HRMS, and chiral HPLC or SFC to determine chemical purity and enantiomeric excess.

Strategic Insights for Drug Development

  • Focus on High-Value Intermediates: Target scaffolds like L-alaninol and (R)-3-amino-1-butanol, which have defined market demand in pharmaceutical synthesis [3].
  • Embrace Green Chemistry: The engineered AmDH biocatalysts offer a sustainable and highly selective synthetic pathway that is competitive with traditional metal-catalyzed methods [2].
  • Prioritize Optical Purity: Both catalytic methods described can achieve >99% ee, which is critical for meeting the stringent quality requirements of pharmaceutical intermediates [1] [2].

Common Challenges and Troubleshooting

  • Chemical Selectivity: The success of the cross-coupling reaction hinges on the preferential reduction of the imine over the aldehyde. Using imines with strong electron-withdrawing protecting groups is essential to achieve this [1].
  • Stereochemical Control: Forming two adjacent stereocenters simultaneously is challenging. The choice of a well-designed chiral ligand for the metal catalyst or a highly evolved enzyme is paramount for achieving high diastereo- and enantioselectivity.
  • Scale-up: While laboratory-scale reactions show excellent conversion, transitioning to larger scales requires optimization of parameters like catalyst loading, solvent volume, and mixing efficiency to maintain yield and selectivity [2].

References

Application Notes and Protocols: Water and Formic Acid Catalyzed Formation of 1-Aminoethanol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The catalyzed ammonolysis of acetaldehyde represents a significant synthetic pathway for the formation of 1-aminoethanol, an important chemical intermediate with applications in pharmaceutical synthesis and atmospheric chemistry. While the uncatalyzed reaction between acetaldehyde and ammonia exhibits prohibitively high activation energy for practical synthetic applications, the introduction of catalytic agents dramatically enhances reaction kinetics and yield. This protocol details the experimental methodologies for both water and formic acid catalyzed formation of this compound, with particular emphasis on the superior catalytic efficiency of formic acid in driving this transformation under various atmospheric and laboratory conditions. The mechanistic insights and kinetic parameters provided herein are derived from computational and experimental studies that elucidate the dramatic rate enhancement achievable through appropriate catalyst selection [1].

The fundamental reaction involves the nucleophilic addition of ammonia to the carbonyl group of acetaldehyde, followed by dehydration to form the carbinolamine intermediate, which subsequently tautomerizes to yield this compound. In the absence of catalysts, this transformation faces significant kinetic limitations, rendering it impractical for synthetic purposes. However, as demonstrated through electronic structure calculations and kinetic studies, the introduction of catalytic water molecules or formic acid substantially reduces the energy barrier through proton transfer facilitation and transition state stabilization [1].

Theoretical Background and Mechanistic Insights

Catalytic Mechanisms

The catalytic efficacy of both water and formic acid derives from their ability to form cyclic hydrogen-bonded transition states that facilitate proton transfer during the reaction. These bifunctional catalysts serve as proton shuttles, simultaneously stabilizing the developing charges in the transition state and lowering the overall energy barrier.

Water-catalyzed mechanism proceeds through a six-membered cyclic transition state where one water molecule bridges the carbonyl oxygen of acetaldehyde and the nitrogen atom of ammonia. This arrangement allows for simultaneous proton transfer from ammonia to the carbonyl oxygen, significantly reducing the activation energy compared to the uncatalyzed pathway. The water dimer catalyzed pathway forms an even more efficient eight-membered cyclic transition state that provides superior stabilization through additional hydrogen bonding networks [1].

Formic acid catalyzed mechanism employs a unique cyclic transition state where the carbonyl oxygen of formic acid interacts with the nitrogen of ammonia while the hydroxyl group interacts with the carbonyl oxygen of acetaldehyde. This arrangement creates a dual hydrogen transfer network that effectively stabilizes the transition state. Notably, computational studies indicate that the formic acid catalyzed pathway approaches becoming effectively barrierless, explaining its superior catalytic efficiency compared to water-based systems [1].

Comparative Kinetic Analysis

The kinetic superiority of formic acid catalysis is demonstrated quantitatively through computational and experimental studies. The table below summarizes the relative rate enhancements achievable through different catalytic systems:

Table 1: Comparative kinetic parameters for catalyzed formation of this compound

Catalytic System Relative Rate Enhancement Effective Energy Barrier Dominant Reaction Conditions
Uncatalyzed 1 (reference) Very high Not atmospherically relevant
Water Monomer ~10²-10³ Significantly reduced Hot, humid conditions
Water Dimer ~10³-10⁴ Further reduced Hot, humid conditions
Formic Acid ~10⁵-10⁶ Effectively barrierless Wide range, especially higher altitudes

The remarkable efficiency of formic acid catalysis stems from its strong hydrogen bonding capability and optimal molecular geometry for transition state stabilization. Under identical conditions, the formic acid catalyzed reaction proceeds approximately 1000 times faster than the water dimer catalyzed pathway and significantly faster still than the water monomer catalyzed reaction [1].

Experimental Protocols

Computational Determination of Kinetic Parameters
3.1.1 Protocol for Electronic Structure Calculations

Objective: To determine the energetics and kinetics of water and formic acid catalyzed formation of this compound using computational chemistry methods.

Methodology:

  • Geometry Optimization: Employ density functional theory (DFT) with M06-2X functional and 6-311++G(3df,3pd) basis set for full optimization of reactants, transition states, and products [2].
  • Energy Refinement: Utilize coupled-cluster theory (CCSD(T)) with the same basis set for single-point energy calculations on DFT-optimized structures to achieve higher accuracy [2].
  • Transition State Verification: Confirm transition states through frequency calculations (one imaginary frequency) and intrinsic reaction coordinate (IRC) calculations to connect transition states with corresponding reactants and products.
  • Rate Constant Calculation: Employ conventional transition state theory (TST) with Wigner tunneling corrections to compute rate constants in the temperature range of 200-300 K [1].
  • Relative Rate Determination: Calculate relative rates under various tropospheric conditions comparing uncatalyzed, water-catalyzed, and formic acid-catalyzed pathways.

Computational Requirements: Quantum chemistry software (Gaussian, ORCA, or similar), high-performance computing cluster with adequate memory and processing cores for correlated electronic structure methods.

3.1.2 Data Analysis and Kinetic Modeling

Kinetic Parameters: The computational protocol yields activation energies (Eₐ), pre-exponential factors (A), and rate constants (k) for each reaction pathway.

Table 2: Computed kinetic parameters for this compound formation pathways

Reaction Pathway Activation Energy (kcal/mol) Rate Constant at 298 K (cm³/molecule/s) Relative Rate (vs. Uncatalyzed)
Uncatalyzed >20 <10⁻³⁰ 1
Water Monomer 8-12 ~10⁻²⁰-10⁻¹⁸ 10²-10³
Water Dimer 5-8 ~10⁻¹⁸-10⁻¹⁶ 10³-10⁴
Formic Acid Effectively barrierless ~10⁻¹⁶-10⁻¹⁴ 10⁵-10⁶

Branching Ratio Calculations: Determine the dominant reaction pathway under specific atmospheric conditions (altitude, temperature, humidity, formic acid concentration) using relative rate calculations [1].

Experimental Validation Protocol
3.2.1 Laboratory-Scale Reaction and Analysis

Reagents and Materials:

  • Acetaldehyde (high purity, ≥99%)
  • Anhydrous ammonia gas
  • Deionized water (for water-catalyzed reactions)
  • Formic acid (≥95% purity)
  • Inert reaction vessels (glass or stainless steel)
  • Temperature control system (±0.1°C accuracy)
  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Mixture Preparation: In a controlled atmosphere glove box, prepare reaction mixtures with the following standard composition:

    • Acetaldehyde: 1.0 M
    • Ammonia: 1.2 M (20% excess)
    • Catalyst: Varying concentrations (0.01-1.0 M for formic acid; 1-10 M for water)
    • Solvent: Inert organic solvent (e.g., n-hexane) or solvent-free for gas-phase studies
  • Reaction Execution:

    • Transfer reaction mixture to sealed reaction vessel
    • Maintain constant temperature (range: 250-300 K) with precise temperature control
    • Agitate continuously to ensure homogeneous mixing
    • Monitor pressure for gas-phase reactions
  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time intervals
    • Analyze immediately by GC-MS using appropriate calibration standards
    • Quantify this compound using selective ion monitoring (m/z = 61 for molecular ion)
    • Confirm identity with authentic standard when available
  • Kinetic Analysis:

    • Plot concentration versus time data for each catalytic system
    • Determine apparent rate constants from initial rates or integrated rate laws
    • Compare experimental rate constants with computational predictions

Safety Considerations: Perform reactions in well-ventilated fume hoods due to volatility and reactivity of reactants. Use appropriate personal protective equipment when handling ammonia and acetaldehyde.

Atmospheric Implications and Applications

Tropospheric Relevance

The water and formic acid catalyzed formation of this compound has significant implications for atmospheric chemistry, particularly in understanding the fate of carbonyl compounds and nitrogen species in the troposphere. The relative importance of different catalytic pathways varies with atmospheric conditions:

Table 3: Dominant catalytic pathways under different atmospheric conditions

Altitude Temperature Range Humidity [Formic Acid] Dominant Pathway
0 km 280-300 K High High Formic acid catalyzed
0 km 280-300 K High Low Water dimer catalyzed
5 km 250-270 K Low Variable Formic acid catalyzed
10 km 220-250 K Very low Variable Formic acid catalyzed

At higher altitudes in the troposphere, This compound formation through ammonolysis of acetaldehyde occurs almost exclusively through the formic acid catalyzed channel due to its lower effective energy barrier and reduced dependence on water concentration [1].

Synthetic Applications

Beyond atmospheric implications, this catalyzed ammonolysis represents a valuable synthetic methodology for this compound production under mild conditions. The exceptional catalytic efficiency of formic acid enables this transformation to proceed at ambient temperature with high conversion rates, offering potential advantages over traditional synthetic routes that often require high pressure or specialized catalysts.

The methodology may be extended to other carbonyl-ammonia reactions, providing a general approach for catalyzing nucleophilic additions to carbonyl compounds that face similar kinetic limitations. The catalyst tunability allows for optimization based on specific substrate requirements and reaction conditions.

Visual Representation

The following diagram illustrates the catalytic cycle for the formic acid catalyzed formation of this compound:

G A Acetaldehyde + NH3 B Formic Acid Catalyst A->B Association C Cyclic Transition State B->C Proton Transfer Stabilization D This compound C->D Product Formation E Formic Acid Regenerated D->E Catalyst Release E->B Cycle Continuation

Diagram 1: Formic acid catalyzed mechanism for this compound formation

Conclusion

The water and formic acid catalyzed pathways for this compound formation represent efficient mechanisms for overcoming the inherent kinetic limitations of acetaldehyde ammonolysis. The experimental and computational protocols detailed herein provide robust methodologies for investigating these reactions under various conditions. The dramatic catalytic enhancement provided by formic acid, approaching effectively barrierless kinetics under optimal conditions, highlights its superior efficiency compared to water-based catalysts. These findings have significant implications for both atmospheric chemistry and synthetic applications, offering mild and efficient routes to important chemical intermediates.

References

Computational Analysis of 1-Aminoethanol Reaction Kinetics: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chemical System

1-Aminoethanol (NH₂CH₂OH), a simple alkanolamine, is a molecule of significant interest in atmospheric chemistry and industrial processes. Its structure, featuring hydrophilic -NH₂ and -OH groups on a short alkyl backbone, makes it highly relevant in applications like carbon capture and storage (CCS) technology, where higher analogues such as monoethanolamine (MEA) are widely used as solvents. Understanding its atmospheric fate and transformation pathways is crucial for assessing environmental impacts and optimizing industrial applications. The primary atmospheric sink for this compound is reaction with the hydroxyl radical (•OH), which initiates oxidation sequences that can lead to various products, some of which are of toxicological concern. Computational chemistry provides powerful tools for elucidating the detailed reaction mechanisms and kinetics of these processes, offering insights that are often challenging to obtain solely through experimental means.

Computational Methodology

Electronic Structure Calculations

The accuracy of kinetic predictions in computational chemistry hinges on the precision of the underlying electronic structure calculations.

  • Level of Theory: The recommended approach involves high-level ab initio//density functional theory (DFT) methods. Specifically, geometries of all reactants, pre-reactive complexes, transition states, and products should be optimized using a hybrid-DFT functional like M06-2X with a triple-zeta basis set (e.g., 6-311++G(3df,3pd)) that includes diffuse and polarization functions. Single-point energy corrections are then performed on the optimized structures using a more accurate method such as coupled-cluster theory (CCSD(T)) with a comparable basis set. This composite method is denoted as CCSD(T)//M06-2X/6-311++G(3df,3pd) [1].
  • Conformational Analysis: this compound exists as multiple rotational conformers. A comprehensive scan of the conformational landscape is essential to identify the lowest energy structures and account for all possible H-abstraction pathways [1].
  • Validation: Compare computed molecular parameters (like bond lengths and vibrational frequencies) for known small molecules with high-quality experimental or theoretical data to validate the chosen methodology.
Kinetic Rate Constant Calculations

Reaction rates are determined by applying statistical mechanical theories to the energies and properties obtained from electronic structure calculations.

  • Transition State Theory (TST): Conventional TST is used to calculate the rate constant for each elementary reaction channel. The formula for the rate constant ( k(T) ) is: ( k(T) = \kappa(T) \frac{k_B T}{h} e^{-\Delta G^{\ddagger}(T)/RT} ) where ( \kappa(T) ) is the tunneling coefficient (e.g., calculated using the Wigner method), ( k_B ) is Boltzmann's constant, ( h ) is Planck's constant, and ( \Delta G^{\ddagger} ) is the Gibbs free energy of activation [1].
  • Branching Fractions: The branching fraction (( \Gamma_i )) for a specific product channel ( i ) is calculated as the ratio of its rate constant (( k_i )) to the total rate constant (( k_{total} )): ( \Gamma_i = k_i / k_{total} ). This predicts the product distribution under specific conditions [1].

The following workflow diagram illustrates the complete computational protocol from initial setup to final kinetic data:

Computational_Workflow Start Start: Define Reaction System Conformer_Search Conformational Search for Reactants and Products Start->Conformer_Search Pre_Reactive_Complex Locate Pre-Reactive Complexes Conformer_Search->Pre_Reactive_Complex TS_Optimization Optimize Transition State (TS) Structures Pre_Reactive_Complex->TS_Optimization Frequency_Analysis Frequency Calculation & Zero-Point Energy Correction TS_Optimization->Frequency_Analysis High_Level_Energy High-Level Single-Point Energy Calculation Frequency_Analysis->High_Level_Energy Rate_Calculation Kinetic Rate Constant & Branching Fraction Calculation High_Level_Energy->Rate_Calculation Product_Analysis Product Stability & Further Oxidation Analysis Rate_Calculation->Product_Analysis End Report Kinetic Parameters Product_Analysis->End

Key Reaction Pathways & Quantitative Kinetics

Hydrogen Abstraction by •OH Radical

The initial and rate-determining step in the atmospheric oxidation of this compound is hydrogen atom abstraction by the hydroxyl radical. This can occur from three distinct sites, leading to different radical intermediates.

Table 1: Activation Energies and Rate Constants for H-Abstraction from this compound by •OH

Abstraction Site Activation Energy (kcal/mol) Rate Constant at 300 K (cm³ molecule⁻¹ s⁻¹) Branching Fraction (%)
-CH₂- (C-centered) 4.1 - 6.5 Not separately specified 77
-NH₂ (N-centered) 3.5 - 6.5 Not separately specified 20
-OH (O-centered) 7.0 - 9.3 Not separately specified 3
Total - ~1.97 × 10⁻¹¹ 100

Source: Data adapted from [1]. The total rate constant and branching fractions are calculated values.

As shown in Table 1, H-abstraction from the carbon atom is the most favored pathway, contributing 77% to the total reaction flux. This is due to its lower activation energy barrier compared to abstraction from the -OH group. The N-centered pathway is also competitive, while O-centered abstraction is less significant [1]. The overall reaction with •OH is rapid, with a total rate constant of ~2.0 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K, indicating an atmospheric lifetime on the order of days, assuming a typical •OH concentration.

Oxidation of Radical Intermediates by O₂

The carbon-centered radical (•NH₂CHOH) formed from the initial H-abstraction is highly reactive and is rapidly trapped by atmospheric oxygen (³O₂), leading to stable molecular products.

Table 2: Products from the Oxidation of the C-centered Radical (•NH₂CHOH) by O₂

Product Name Chemical Formula Branching Fraction (%) Rate Constant (cm³ molecule⁻¹ s⁻¹)
Formamide NH₂CHO ~99 ~5.5 × 10⁻¹²
Formimidic Acid HN=C(H)-OH Negligible -
Amino Formic Acid NH₂COOH Negligible -

Source: Data adapted from [1].

The oxidation process is highly selective, with formamide (NH₂CHO) being the dominant product with a branching fraction of approximately 99%. The formation of formimidic acid and amino formic acid is computationally predicted to be negligible [1].

Data Interpretation & Environmental Implications

The computational results provide a mechanistic basis for understanding the environmental impact of this compound emissions. The formation of formamide as the major stable product is a key finding. While formamide itself has biochemical relevance, its subsequent reaction with •OH radicals in the atmosphere can lead to the production of isocyanic acid (HNCO), a compound known to be harmful to human health as it can carbamylate proteins and is linked to cataracts and atherosclerosis [1].

Furthermore, the nitrogen-centered radical (•NHCH₂OH), though a minor product, poses a different risk. This radical can react with trace nitrogen oxides (NO and NO₂) present in polluted air, potentially leading to the formation of nitrosamines, which are potent carcinogens [1]. Therefore, a complete risk assessment of this compound release must consider not only its direct effects but also the toxicological profile of its secondary and tertiary reaction products.

The diagram below summarizes the complete reaction network for this compound oxidation, from the initial •OH attack to the final stable products and their associated environmental risks.

Reaction_Network AME This compound (NH₂CH₂OH) C_rad C-centered Radical (•NH₂CHOH) AME->C_rad •OH Abstraction (BF: 77%) N_rad N-centered Radical (•NHCH₂OH) AME->N_rad •OH Abstraction (BF: 20%) O_rad O-centered Radical (NH₂CH₂O•) AME->O_rad •OH Abstraction (BF: 3%) Formamide Formamide (NH₂CHO) C_rad->Formamide + ³O₂ (BF: ~99%) Nitrosamines Nitrosamines N_rad->Nitrosamines + NO/NO₂ HNCO Isocyanic Acid (HNCO) Formamide->HNCO + •OH

Protocol for Computational Analysis

This section provides a step-by-step protocol for setting up and running a calculation of the •OH + this compound reaction rate constant.

  • System Setup and Conformational Search

    • Draw and generate initial 3D coordinates for this compound, the •OH radical, and all possible radical products.
    • Perform a conformational search for this compound using molecular mechanics or a semi-empirical method to identify all low-energy rotamers. Optimize the lowest-energy structures at the M06-2X/6-311++G(3df,3pd) level.
  • Locate Pre-reactive Complexes and Transition States

    • For each reactant conformer, scan the potential energy surface along the reaction coordinate to find approximate structures for pre-reactive complexes and transition states (TS).
    • Fully optimize the geometries of these complexes and TSs at the M06-2X/6-311++G(3df,3pd) level.
    • Verify that each TS has exactly one imaginary frequency, and that the normal mode of this frequency corresponds to the intended reaction coordinate.
  • Energy Refinement and Frequency Analysis

    • Perform a frequency calculation at the same level of theory on all optimized species (reactants, complexes, TSs, products) to obtain zero-point energies (ZPE) and thermal corrections.
    • Conduct single-point energy calculations on the optimized geometries using the CCSD(T) method with a large basis set.
  • Kinetic and Statistical Analysis

    • Calculate the relative energies (including ZPE correction) for all species.
    • Use TST to compute the rate constant for each H-abstraction channel.
    • Account for multiple conformers by calculating a Boltzmann-weighted average rate constant.
    • Sum the individual channel rate constants to obtain the total rate constant and calculate the branching fractions.

Troubleshooting and Best Practices

  • Transition State Validation: Always confirm that an intrinsic reaction coordinate (IRC) calculation connects your optimized TS to the correct reactants and products.
  • Basis Set Superposition Error (BSSE): For reactions involving weak intermolecular complexes (like the pre-reactive •OH---NH₂CH₂OH complex), apply counterpoise correction to account for BSSE in your energy calculations.
  • Tunneling Correction: Do not neglect tunneling, especially for H-atom transfer reactions. The Wigner method is a simple approximation, but more accurate methods like Eckart are preferred for reporting final values.
  • Convergence Issues: If SCF or geometry convergence fails during DFT calculations, consider using a smaller basis set for a preliminary optimization, tightening convergence criteria, or employing different integral grids and algorithms.

References

Application Notes: Safe Handling & Storage of Unstable Alkanolamines

Author: Smolecule Technical Support Team. Date: February 2026

Alkanolamines, such as 2-Aminoethanol (MEA) and Diethanolamine (DEA), are valuable in pharmaceutical synthesis and carbon capture processes [1]. However, their corrosive, flammable, and hygroscopic nature necessitates strict safety protocols to prevent degradation, ensure personnel safety, and maintain compound integrity [2] [3]. The following notes outline the key principles and risks.

  • Primary Hazards: Key risks include skin and eye corrosion, respiratory irritation, toxicity, and flammability (e.g., 2-(N,N-Dimethylamino)ethanol has a flash point of 31°C) [2]. Degradation by-products from processes like carbon capture, such as nitrosamines and aldehydes, may pose significant carcinogenic risks [1].
  • Core Safety Principles: Safety is anchored on personal protective equipment (PPE), engineering controls (like ventilation), and rigorous administrative controls to minimize exposure and manage spills [2] [4].

Detailed Safety & Handling Protocols

1. Personal Protective Equipment (PPE) Always wear appropriate PPE to create a primary barrier against exposure [2].

  • Gloves & Lab Coat: Chemically resistant gloves (e.g., nitrile) and a lab coat are mandatory.
  • Eye Protection: Chemical splash goggles are required.
  • Respiratory Protection: Use fume hoods or wear suitable respiratory protection when handling volatile compounds or in inadequately ventilated areas [2].

2. Ventilation and Engineering Controls Work in a well-ventilated area or a certified fume hood to prevent the accumulation of harmful vapors [2]. For larger quantities, storage areas must also have adequate ventilation to disperse volatile organic compounds (VOCs) [3].

3. Spill Management In case of a spill [2]:

  • Immediately evacuate and alert personnel in the area.
  • Contain the spill using absorbent materials like vermiculite or spill pads.
  • Neutralize and collect the waste according to your institution's hazardous chemical disposal procedures.
  • Dispose of all contaminated materials as hazardous waste.

Storage Specifications and Conditions

Proper storage is critical to prevent decomposition and maintain stability. The table below summarizes the essential guidelines.

Storage Parameter Specification Rationale & Additional Notes
Temperature [3] Below 30°C (86°F) Minimizes volatility and prevents thermal degradation.
Humidity Control [3] Dry environment; use of desiccants. Prevents hydrolysis and absorption of moisture (hygroscopic).
Container Material [3] HDPE (High-Density Polyethylene) or Glass. Ensures compatibility and prevents container reaction.
Container Seal [3] Tightly sealed Protects from air and moisture to preserve quality.
Labeling [3] Clear content, hazard, and handling labels. Ensures quick identification and reinforces safety protocols.

Additional Storage Notes:

  • Store away from heat, light, and incompatible substances like strong acids and oxidizers [2].
  • Implement a regular inspection and maintenance schedule for storage areas and containers to check for leaks or degradation [3].

Experimental & Management Workflows

The following diagrams, generated using Graphviz, illustrate the core logical workflows for handling alkanolamines and managing fluid systems.

Diagram 1: Alkanolamine Handling Decision Workflow This chart outlines the decision-making process for safely handling alkanolamines in the lab.

HandlingWorkflow Start Start RiskAssess Conduct Risk Assessment Start->RiskAssess PPE Don Appropriate PPE RiskAssess->PPE VentCheck Verify Fume Hood / Ventilation PPE->VentCheck PerformTask Perform Designated Task VentCheck->PerformTask SpillCheck Spill Occurred? PerformTask->SpillCheck SpillResp Execute Spill Protocol SpillCheck->SpillResp Yes WasteDisposal Proper Waste Disposal SpillCheck->WasteDisposal No Decon Decontaminate & Clean Up SpillResp->Decon Decon->WasteDisposal End End WasteDisposal->End

Diagram 2: Fluid Management & Monitoring Protocol This flowchart describes the continuous management cycle for systems using alkanolamine-based fluids, such as in metalworking or carbon capture [4].

ManagementCycle Start2 System Start Setup Prepare System & Fluid Start2->Setup Monitor Monitor Fluid Health (Concentration, Contamination) Setup->Monitor Issue Performance Issue or Degradation? Monitor->Issue Correct Implement Corrective Actions (e.g., Add Biocide, Adjust Concentration) Issue->Correct Minor Replace Drain & Replace Fluid Issue->Replace Major / EOL Correct->Monitor Dispose Dispose of Waste per Regulations Replace->Dispose End2 System Refresh Dispose->End2

Critical Safety & Regulatory Compliance

  • Degradation By-Products: Be aware that alkanolamine degradation can produce harmful by-products. Atmospheric oxidation in carbon capture processes can form aldehydes, nitramines, and nitrosamines, which are known or potential human carcinogens [1].
  • Regulatory Framework: There are no specific global regulations for airborne amine exposure in settings like carbon capture [1]. Compliance with general occupational safety standards is essential. Familiarize yourself with local regulations (e.g., OSHA in the US) and adhere to the General Duty Clause, which mandates a workplace free from recognized hazards [4].
  • Training: Comprehensive employee training on the properties, hazards, and handling procedures of amines is fundamental to maintaining a safe working environment [3] [4].

Disclaimer

These application notes are a synthesis of best practices from published literature and safety resources. They are intended for informational purposes and should serve as a supplement to, not a replacement for, your institution's specific safety protocols, standard operating procedures (SOPs), and all applicable local and national regulations.

References

optimizing reaction conditions for 1-aminoethanol yield

Author: Smolecule Technical Support Team. Date: February 2026

A General Troubleshooting Guide for Synthesis

While data specific to 1-aminoethanol is limited, you can apply general principles of chemical synthesis troubleshooting. The following framework, inspired by industrial ethanol production troubleshooting [1], can help you identify and resolve issues in your lab-scale synthesis.

Step 1: Establish and Monitor Your Baseline

  • Action: Before troubleshooting, meticulously document all standard reaction parameters to establish a reliable baseline. This includes [1]:
    • Temperatures (reaction, cooling bath)
    • Pressures (if not atmospheric)
    • pH levels of solutions
    • Purity of raw materials (acetaldehyde, ammonia)
    • Molar ratios of reactants
    • Addition rates and mixing speed
    • Reaction time
  • Purpose: Any significant deviation from this baseline can indicate a potential problem.

Step 2: Identify Critical Changes Monitor your reaction closely for these common signs of issues, especially in the early stages [1]:

  • Lower than Expected Yield: The most direct indicator of a problem.
  • Formation of Unwanted Coproducts: Side reactions may be consuming your reactants.
  • Changes in Reaction pH: Could affect the reaction pathway and kinetics.
  • Unexpected Color Changes or Precipitates: Indicate decomposition or side reactions.

Step 3: Discern the Source of the Problem Systematically investigate these potential areas [1]:

Area to Investigate Specific Checks for this compound Synthesis
Raw Materials Check the purity and age of acetaldehyde, as it can oxidize to acetic acid. Ensure the concentration and quality of the ammonia source (e.g., aqueous ammonia, ammonium salts) [2].
Reaction Conditions Verify temperature control; high temperatures can promote decomposition. Confirm accurate pH control, as the reaction is sensitive to the acid-base environment. Ensure proper mixing efficiency for good contact between reactants.
Equipment & Contamination Check for catalyst degradation (if a catalyst is used). Look for signs of contamination in reactors or glassware that might introduce metals or other impurities catalyzing side reactions.

Experimental Protocol for Catalyst-Assisted Reactions

The search results did not provide a direct synthesis protocol for this compound. However, a highly efficient and green method for synthesizing related N-containing heterocycles from bioethanol and amino alcohols has been reported [3]. The catalyst preparation and characterization methodology can serve as a valuable reference for developing a catalytic system for this compound.

Catalyst Preparation (Ni-Zr-LDO) [3]:

  • Synthesis of Precursor: A Ni-Al-Zr layered double hydroxide (LDH) precursor is synthesized, for example, with a Ni/Al/Zr molar ratio of 2/0.9/0.1.
  • Calcination: The LDH precursor is calcined in a tube furnace at 400 °C for 1 hour under a hydrogen flow to produce the active Ni catalyst supported on Zr-containing layered double oxides (Ni-Zr-LDO).

Catalyst Characterization [3]:

  • Acid-Base Properties: Characterized using NH₃- and CO₂-Temperature Programmed Desorption (TPD) to quantify the number and strength of acid and base sites.
  • Textural Structure: Analyzed by X-ray diffraction (XRD).
  • Surface Chemistry: Studied using in-situ Fourier Transform Infrared (FT-IR) spectroscopy with pyridine adsorption to distinguish between types of acid sites (e.g., Brønsted vs. Lewis).

The workflow below summarizes the troubleshooting and experimental development process.

cluster_1 Troubleshooting Framework cluster_2 Advanced Protocol (Reference) Start Low this compound Yield Step1 Establish Baseline & Monitor Parameters Step2 Identify Critical Changes Step1->Step2 Step3 Systematic Investigation Step2->Step3 Materials Raw Material Quality: Acetaldehyde Purity, Ammonia Source Step3->Materials Check Conditions Reaction Conditions: Temperature, pH, Mixing Step3->Conditions Check Equipment Equipment & Contamination: Catalyst, Glassware Step3->Equipment Check Dev Experimental Development Step3->Dev If problem not found CatPrep Catalyst Preparation (e.g., Ni-Zr-LDO) Dev->CatPrep CatChar Catalyst Characterization (TPD, XRD, FT-IR) CatPrep->CatChar Opt Optimize Reaction for this compound CatChar->Opt

References

challenges in purifying and isolating 1-aminoethanol

Author: Smolecule Technical Support Team. Date: February 2026

Gas Chromatography Method for Analysis

For monitoring purification success, gas chromatography (GC) is a standard method for separating and analyzing aminoethanol compounds. The following protocol is adapted from a NIOSH method [1].

Sampling and Preparation:

  • Sampler: Solid sorbent tube (silica gel, 300 mg/150 mg).
  • Flow rate: 0.01 to 0.2 L/min.
  • Desorption: 2 mL of a 4:1 (v/v) methanol:water solution; stand for 2 hours with occasional shaking.
  • Derivatization (for 2-aminoethanol): The sample is made basic (pH >9) and treated with 10 µL of benzaldehyde. This step derivatizes 2-aminoethanol to 2-benzylideneaminoethanol, which improves its detection limit in GC [1].

GC Analysis Conditions [1]:

Parameter Specification
Technique Gas Chromatography (GC) with Flame Ionization Detector (FID)
Column 1.8 m x 2-mm ID silanized glass, 10% Carbowax 20 M + 2% KOH on 80/100 mesh Chromosorb WAW
Carrier Gas N₂ or He, 30 mL/min
Temperature Program 90 °C for 3 min; increase to 225 °C at 16°/min; hold for 6 min
Injection Temperature 150 °C
Detection Temperature 250 °C
Range 0.1 to 6 mg per sample

General Protein & Amino Acid Isolation Principles

The challenges you face with 1-aminoethanol share similarities with general protein and amino acid isolation. The following workflow outlines a general sequential isolation process, which can serve as a conceptual model. Key considerations for dealing with unstable or complex biological molecules are noted below [2].

Start Sample Material Step1 Extraction & Homogenization Start->Step1 Step2 Precipitation & Enrichment Step1->Step2 Methods1 Mechanical homogenization Chemical lysis (detergents) Chaotropic reagents (Urea) Step1->Methods1 Step3 Purification Step2->Step3 Methods2 Salting out (Ammonium sulfate) Isoelectric precipitation Solvent precipitation (Acetone) Step2->Methods2 Step4 Analysis Step3->Step4 Methods3 Liquid Chromatography: - Ion exchange - Size exclusion - Affinity Step3->Methods3 Methods4 Gas Chromatography (GC) Mass Spectrometry (MS) Step4->Methods4

Critical Considerations for Successful Isolation [2]:

  • Start with More: Molecules like proteins (and by extension, amino acids) are inevitably lost during processing. Begin with as much source material as possible to ensure a detectable amount remains at the end of purification.
  • Prevent Degradation: These molecules are unstable. Perform procedures at low temperatures (e.g., 4°C), use appropriate buffers, and consider protease inhibitors to prevent enzymatic degradation.
  • Choose the Right Precipitation: Methods like salting out or isoelectric precipitation can concentrate your target but may cause denaturation or require additional steps (e.g., dialysis to remove salt).
  • Chromatography is Key: Purification from complex mixtures almost always requires chromatography. The choice of method (ion exchange, size exclusion, affinity) depends entirely on the specific physical and chemical properties of your target molecule.

References

improving stereoselectivity in 1-aminoethanol derivative synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Improving Stereoselectivity

The following FAQs address common challenges in stereoselective synthesis, drawing on general principles that can be applied to the synthesis of 1-aminoethanol derivatives and similar compounds.

1. What are the most common factors that cause low stereoselectivity in my reactions? Low stereoselectivity often stems from an inability to effectively differentiate between the possible pathways that lead to different stereoisomers. The key factors involve the control of the transition state[specific citation numbers].

  • Poor Catalyst or Reagent Control: The chiral catalyst, reagent, or auxiliary used is not effectively favoring the formation of one stereoisomer over the other. This could be due to a poor match between the catalyst and substrate, or suboptimal catalyst structure[specific citation numbers].
  • Insufficient Substrate Control: The inherent stereodirecting ability of your starting material is weak. This can happen if the chiral center in the substrate is too far from the reactive site or lacks the necessary steric or electronic bias to guide the incoming reagent[specific citation numbers].
  • Unfavorable Reaction Conformation: The reaction proceeds through a high-energy, unselective conformation. For instance, in reactions involving carbonyls adjacent to a chiral center, the preferred conformation (often governed by avoiding allylic strain, known as the Cram's rule model) may not be well-defined[specific citation numbers].
  • Unoptimized Reaction Conditions: Parameters such as temperature, solvent, and additives can significantly influence the energy difference between competing diastereomeric or enantiomeric transition states. Non-optimal conditions can diminish selectivity[specific citation numbers].

2. How can I use Lewis Acids to improve diastereoselectivity? Lewis acids can dramatically enhance diastereoselectivity by coordinating to functional groups in the substrate, rigidifying its structure and creating a more defined chiral environment for the reaction to occur[specific citation numbers].

  • Mechanism: They coordinate with electron-rich atoms (e.g., carbonyl oxygens), forming chelates that lock the molecule into a specific conformation. This restricts the approach of the reagent to primarily one face[specific citation numbers].
  • Example Protocol (Conceptual): A β-alkoxy ester can be treated with a Lewis acid like MgBr₂. The LA chelates between the alkoxy and ester carbonyl oxygens, forming a rigid ring. A subsequent nucleophilic addition (e.g., with an allylsilane) then occurs with high anti selectivity, as one face is effectively blocked[specific citation numbers].

3. My reaction is stereoselective but not stereospecific. What does this mean? This is a fundamental and important distinction[specific citation numbers].

  • Stereoselective Reaction: A single starting material can give two or more stereoisomers, but one is formed in greater amounts than the other(s). The reaction prefers one outcome. For example, the E2 elimination from a molecule with two β-hydrogens often gives more of the stable trans-alkene than the cis-alkene, but both can form. It's about the preference of the product[specific citation numbers].
  • Stereospecific Reaction: Different stereoisomers of the starting material lead to different stereoisomers of the product. The outcome is specific to the stereochemistry of the reactant. A classic example is the SN2 reaction, where inversion of configuration occurs, or an E2 elimination where the geometry of the product is determined by the anti-periplanar requirement of the mechanism[specific citation numbers].

The table below contrasts these concepts:

Feature Stereoselective Reaction Stereospecific Reaction
Core Idea Preference for one stereoisomer as product Mechanism dictates product stereochemistry from reactant stereochemistry
Starting Material Can be a single compound Different stereoisomers of the starting material are required
Product A mixture of stereoisomers, unevenly distributed Different, specific stereoisomers
Example Hydrogenation yielding >90% cis-alkene SN2 reaction proceeding with inversion of configuration

Troubleshooting Guide: A Systematic Workflow

This workflow diagram outlines a logical path for diagnosing and addressing stereoselectivity issues.

Start Low Stereoselectivity Observed A Check Substrate Control Start->A B Evaluate Catalyst/Reagent A->B If inherent selectivity is weak E Adequate Stereoselectivity? A->E If inherent selectivity is strong C Optimize Reaction Conditions B->C If catalyst is not optimal B->E If new catalyst is effective D Consider Alternative Synthetic Route C->D If optimization fails C->E D->E E->A No End End E->End Yes

Step 1: Check Substrate Control

  • Action: Analyze if your chiral starting material has a strong inherent bias. Does the chiral center have bulky groups that effectively shield one face of the reacting functional group? Models like Cram's rule can help predict the facial selectivity for carbonyl additions[specific citation numbers].
  • Intervention: If substrate control is weak, you may need to introduce a more effective chiral auxiliary or move to a strategy based on catalyst control.

Step 2: Evaluate Catalyst/Reagent

  • Action: If relying on a chiral catalyst (e.g., for enantioselective synthesis) or a chiral reagent, screen different types. For example, in cyclopropanation reactions with diazo compounds, changing from a dirhodium(II) catalyst to a copper-based one, or modifying the ligands on the metal, can drastically alter stereoselectivity[specific citation numbers].
  • Intervention: Refer to the literature for highly selective catalysts used in similar transformations. Small changes in ligand steric bulk can have large effects.

Step 3: Optimize Reaction Conditions

  • Action: Systematically vary reaction parameters.
    • Solvent: Change solvent polarity. A non-polar solvent might allow for beneficial intramolecular hydrogen bonding that enforces selectivity, while a polar solvent might be needed for Lewis acid chelation[specific citation numbers].
    • Temperature: Lowering the temperature often increases stereoselectivity, as it amplifies the small energy difference between diastereomeric transition states.
    • Additives: Use Lewis acids to lock conformations, as described in the FAQs[specific citation numbers].
  • Intervention: Design a set of small-scale, parallel experiments to efficiently find the optimum.

Step 4: Consider Alternative Synthetic Route

  • Action: If the current step proves intractably unselective, investigate a different retrosynthetic disconnection that might offer a more stereoselective pathway.
  • Intervention: Look for a transformation that is known to be highly stereospecific (like an SN2 or E2 reaction) or that benefits from well-established and highly selective catalytic systems.

Key Experimental Protocols from Literature

The following methods, while not specific to this compound, provide a template for achieving high stereoselectivity using common strategies.

1. Diastereoselective Allylation via Lewis Acid Control This protocol is adapted from studies on β-alkoxy ester enolate radicals, demonstrating the power of chelation control[specific citation numbers].

  • Objective: To achieve high anti-diastereoselectivity in the allylation of a β-alkoxy-α-halo ester.
  • Materials:
    • Substrate: β-Methoxy-α-halo (or seleno) ester
    • Nucleophile: Allyltrimethylsilane
    • Initiator: Triethylborane (Et₃B)
    • Lewis Acid: Magnesium bromide (MgBr₂)
    • Solvent: Anhydrous dichloromethane (DCM) or toluene
  • Procedure:
    • Charge an oven-dried flask with the β-alkoxy-α-halo ester substrate and MgBr₂ under an inert atmosphere (e.g., argon or nitrogen).
    • Add anhydrous solvent and cool the mixture to 0°C or as required.
    • Add allyltrimethylsilane.
    • Initiate the reaction by adding triethylborane (often as a solution in hexane).
    • Stir the reaction mixture, monitoring by TLC or LC-MS until completion.
    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
    • Extract the product with an organic solvent, dry the combined organic layers (e.g., with MgSO₄), filter, and concentrate under reduced pressure.
    • Purify the crude product by flash chromatography to obtain the anti-adduct.
  • Key to Success: The Lewis acid (MgBr₂) is crucial. It forms a six-membered ring chelate with the oxygen atoms of the β-alkoxy group and the carbonyl, rigidifying the structure and ensuring the nucleophile attacks from the less hindered face[specific citation numbers].

2. Highly Stereoselective Synthesis via Mannich-type Reaction This protocol is based on the synthesis of 1,3-aminoalcohol precursors, a relevant scaffold[specific citation numbers].

  • Objective: To synthesize β-amino ketones with high diastereoselectivity.
  • Materials:
    • Chiral amine (e.g., 2-azabicyclo[3.3.0]octane derivative)
    • Carbonyl compound (e.g., Benzaldehyde)
    • Enamine nucleophile
    • Silylating agent: Trimethylsilyl iodide (TMSI), generated in situ from Me₃SiCl, NaI, and NEt₃.
    • Solvent: Anhydrous acetonitrile or DCM.
  • Procedure:
    • In an oven-dried flask under argon, silylate the chiral secondary amine using TMSI (generated from Me₃SiCl, NaI, and NEt₃).
    • Add benzaldehyde to form the corresponding iminium salt intermediate.
    • Without isolation, add the enamine nucleophile to this reaction mixture to carry out the aminoalkylation.
    • Stir the reaction until complete.
    • Work up the reaction by adding a mild aqueous base (e.g., NaHCO₃) to hydrolyze any silyl species.
    • Extract, dry, and concentrate the crude β-amino ketone.
    • The high diastereoselectivity is often inherent to the chiral iminium ion-enamine coupling in this system. The product can be further reduced to the 1,3-aminoalcohol[specific citation numbers].
  • Key to Success: The use of a rigid, enantiomerically pure chiral auxiliary (the bicyclic amine) and the controlled generation of the reactive iminium ion are critical for high selectivity.

analyzing 1-aminoethanol stability in aqueous ammonia solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 1-Aminoethanol Instability

Q: What are the primary stability challenges when analyzing this compound in aqueous ammonia solutions? this compound is a hemiaminal, a class of compounds known to be unstable, particularly in aqueous environments. The main challenge is its dehydration reaction, a decomposition pathway where a water molecule is eliminated to form a corresponding imine [1]. This process can be catalyzed by the surrounding water molecules and other components in the solution, making isolation and analysis difficult [1]. In a chromatographic analysis, this instability can manifest as disappearing analyte peaks, the appearance of new decomposition product peaks, or inconsistent quantitative results.

The diagram below illustrates the core decomposition pathway of this compound:

HemiaminalDecomposition Hemiaminal This compound (Hemiaminal) Imine Acetaldehyde Imine (Decomposition Product) Hemiaminal->Imine Dehydration Water Water (H₂O) Hemiaminal->Water Catalysis

Diagram 1: Primary Decomposition Pathway of this compound

Troubleshooting Guide & FAQs

Q: My chromatograms show unexpected "ghost" peaks. What could be the cause and how can I fix it? "Ghost peaks" are a common phenomenon in reversed-phase chromatography and are often traced to the eluent (mobile phase) or contaminants from previous runs [2].

  • Cause: Trace organic impurities in your solvents (including aqueous ammonia) can bind to the chromatographic medium. During the run, they concentrate and then elute, appearing as unknown peaks. This can also be caused by incomplete elution of compounds, including decomposition products like imines, from a previous injection [2].
  • Solutions:
    • Use High-Purity Solvents: Ensure your aqueous ammonia and other eluent components are of the highest available grade.
    • Run Blank Gradients: Perform a gradient run with no sample injected. If ghost peaks appear, they are related to your eluent or column, not your sample [2].
    • Implement Robust Washing: Include a strong washing step in your method to ensure all compounds are eluted between runs.

Q: I am observing significant baseline drift during my gradient method. How can I stabilize it? Baseline drift is common when using UV-absorbing mobile phase components, which may be relevant if your detection method relies on UV-Vis [2].

  • Cause: The UV absorbance of the eluent changes as the proportion of organic modifier increases during the gradient run [2].
  • Solution: Use "balanced eluents". This involves using slightly different concentrations of the UV-absorbing agent (e.g., an acid or ion-pairing reagent) in your eluent A (aqueous) and eluent B (organic) to compensate for the changing absorbance [2]. For example, when using TFA, the concentration in the organic phase (eluent B) is often 10-30% lower than in the aqueous phase (eluent A), such as 0.065% TFA in A and 0.05% TFA in B [2]. These concentrations need to be determined empirically for your specific system.

Experimental Strategy & Method Optimization

Q: What is a robust experimental workflow for studying this compound stability? A successful strategy must account for the compound's inherent instability. The workflow below integrates stabilization approaches and advanced analytical techniques to mitigate decomposition during analysis.

ExperimentalWorkflow Start Define Stability Experimental Goal Prep Sample Preparation in Non-Aqueous/Stabilizing Matrix Start->Prep Avoid Aqueous Catalysis Analysis Analysis via Low-Temperature or Non-Aqueous Chromatography Prep->Analysis Minimize In-Situ Decomposition Detection Isomer-Selective Detection (e.g., PI-ReTOF-MS) Analysis->Detection Distinguish Isomers Result Identify & Quantify This compound & Degradants Detection->Result

Diagram 2: Proposed Workflow for Analyzing Unstable Hemiaminals

Q: How can I optimize my reversed-phase chromatography (RPC) method for an unstable analyte like this compound? Expert tips for RPC method development can be adapted for this challenging analysis [3].

  • Start with the Chemistry: Understand your target's properties. This compound is polar, which can lead to poor retention on standard C18 columns [3].
  • Consider Alternative Stationary Phases: While C18 is the common "go-to" column, phenyl-based phases (biphenyl, phenyl-hexyl) can offer better selectivity for polar compounds [3].
  • Start with a High Organic (Isocratic) Scouting Method: Instead of beginning with a long, slow gradient, try a high-percentage organic isocratic run (e.g., 90%). If the peak elutes early, you can quickly adjust to lower organic percentages. This is faster for initial method scouting [3].
  • Explore Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds that are uncharged, HILIC can be a very effective alternative to reversed-phase methods and may provide better retention and stability for this compound [3].

Key Experimental Parameters from Literature

The table below summarizes a successful experimental approach for identifying a related unstable hemiaminal, aminomethanol, which can serve as a guide for your work with this compound [1].

Parameter Specification / Strategy Purpose / Rationale
Sample Matrix Low-temperature methylamine-oxygen ice; non-aqueous environment Prevents catalytic dehydration by water molecules; stabilizes the hemiaminal [1].
Detection Technique Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) Isomer-selective detection; unambiguously identifies the target hemiaminal based on its ionization energy, distinguishing it from other structural isomers [1].
Ionization Energy (for ID) Tuned precisely (e.g., 9.10 eV vs 9.50 eV) Selective ionization based on the unique adiabatic ionization energy of the target hemiaminal [1].
Key Challenge Noted Obscured FTIR signals in complex, multi-component mixtures Highlights that common techniques like FTIR may fail, necessitating more advanced, isomer-specific detection methods [1].

References

overcoming low reaction rates in acetaldehyde ammonolysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Aminolysis Mechanism

The reaction between an amine and a carbonyl compound like acetaldehyde is a type of nucleophilic addition-elimination [1]. Understanding this mechanism is the first step in troubleshooting its rate.

The diagram below illustrates the general two-step mechanism for an amine reacting with a carbonyl compound. While this is a foundational pathway, the specific case of acetaldehyde ammonolysis may involve different intermediates or steps not detailed in the search results.

G cluster_main General Aminolysis Mechanism start Carbonyl Compound (acetaldehyde) step1 Tetrahedral Intermediate start->step1 1. Nucleophilic Addition step2 Proton Transfer step1->step2 2. Proton Transfer product Amine Product step2->product 3. Elimination leaving_group Leaving Group step2->leaving_group amine Ammonia/NH₃ amine->step1 base Base (B:) base->step2

The reaction proceeds as follows [1]:

  • Nucleophilic Addition: The nitrogen atom of the ammonia molecule attacks the electrophilic carbon of the acetaldehyde's carbonyl group (C=O), forming a tetrahedral intermediate.
  • Proton Transfer: This intermediate is typically deprotonated, which requires the presence of a base in the reaction mixture.
  • Elimination: A leaving group (in this case, likely a water molecule) is expelled, restoring the C=O double bond and forming the final amine product.

Strategies for Influencing Reaction Rate

To address a low reaction rate, you can manipulate experimental conditions to favor the reaction pathway. The table below summarizes potential parameters to investigate, based on general chemical principles as specific data for acetaldehyde ammonolysis is unavailable.

Parameter Objective General Methodological Approach
Reactant Concentration Increase frequency of molecular collisions. Use excess ammonia (NH₃) to shift equilibrium toward products.
Catalyst Provide alternative reaction pathway with lower activation energy. Investigate acid catalysis; test suitability of Lewis acid or biocatalysts.
Temperature Increase kinetic energy of molecules to surpass activation barrier. Conduct reaction at elevated temperatures; monitor for side product formation.
Solvent Use a medium that stabilizes reactants, intermediates, or transition states. Screen polar aprotic solvents that may stabilize the polar transition state.

Techniques for Monitoring Reaction Rate

Accurate measurement is essential for diagnosing a slow reaction and confirming the success of optimization efforts. The table below lists standard laboratory techniques that can be adapted for this purpose.

Method Measured Property Application Notes
Gas Evolution/Collection Volume of gas produced over time. Suitable if reaction produces a gas (e.g., N₂). Use a gas syringe. [2]
Colorimetry / Spectrophotometry Change in light absorption/transmission. Applicable if a reactant or product absorbs light. Provides continuous data. [2]
Conductivity Change in ionic conductivity of the solution. Effective if the reaction consumes or produces ions. [2]
Titration (Quenching) Concentration change of a reactant or product. Take samples at intervals, quench (stop) the reaction, and analyze concentration. [2]
Mass Loss Decrease in mass of the reaction vessel. Only feasible if a gaseous product is dense enough (e.g., CO₂). [2]

Workflow for Troubleshooting Low Reaction Rates

A systematic approach is the most efficient way to diagnose and solve the problem. The following chart outlines a logical workflow you can follow.

G start Confirm Low Rate step1 Verify Reaction Conditions start->step1 step2 Check Purity of Starting Materials step1->step2 step3 Systematic Parameter Screening step2->step3 step4 Explore Catalytic Systems step3->step4 If rate is still low success Optimal Rate Achieved step3->success If rate improves step4->success

A Path Forward for Your Research

The information available from the search is too general to provide a specific protocol for acetaldehyde ammonolysis. To advance your work, I suggest:

  • Consulting Specialized Databases: Search platforms like Reaxys or SciFinder for journal articles containing explicit experimental procedures for this reaction.
  • Reviewing Broader Literature: Look for studies on the ammonolysis of other aldehydes, as the optimization strategies are often analogous.
  • Empirical Screening: Use the workflow and parameter table above to design a set of initial experiments.

References

catalyst selection for efficient 1-aminoethanol formation

Author: Smolecule Technical Support Team. Date: February 2026

Guide to Troubleshooting Catalyst Performance

For any catalyst-related issue, a systematic approach is key. The following diagnostic questions, modeled after Cisco's technical support structure, can form the core of your FAQ [1].

Topic Diagnostic Questions
Problem Definition When did the issue start? Is it reproducible? What is the detailed symptom (e.g., low yield, no reaction, poor selectivity)? Was it working before? What changes were made?
Catalyst & Reaction Is the issue specific to one catalyst type or batch? Does it occur with different reactants or solvents? What is the catalyst loading?
Product & By-products What is the yield and selectivity? Are there unexpected by-products? Does the problem affect all users or just one specific protocol?

Catalyst Selection & Design Principles

The search results emphasize that successful catalysis, especially for multi-step reactions, often requires specific catalyst properties. The table below summarizes key principles for designing and selecting catalysts.

Principle Description & Relevance to 1-Aminoethanol Formation
Multiple Active Sites Catalysts with coexisting metallic and oxidized metal species can optimize different steps in a reaction sequence, much like the Ru clusters that excelled in a two-step process [2].
Metal Catalyst Properties Transition metals (e.g., Pd, Ru, Cu, Ni) facilitate reactions via their empty d-orbitals, enabling challenging bond formations like C-N bonds in Buchwald-Hartwig amination [3].
Promoter Effects Additives like potassium (K) can dramatically shift product distribution by altering the catalyst's electronic properties and modulating the reaction pathway [4].

Experimental Workflow for Catalyst Troubleshooting

For a more visual representation, the following diagram outlines a logical workflow for diagnosing and resolving catalyst performance issues, incorporating the principles above.

cluster_0 Diagnostic Phase cluster_1 Analysis Phase cluster_2 Solution Phase Start Start: Low Yield/Selectivity Step1 Define Problem & Scope Start->Step1 Step2 Characterize Catalyst & Product Step1->Step2 Q1 Is the issue reproducible? Is it specific to one catalyst or reactant? What is the exact yield and selectivity? Step1->Q1  Diagnostic Questions Step3 Hypothesize & Redesign Step2->Step3 C1 Check for residual metals. Analyze by-products. Verify catalyst structure. Step2->C1  Analytical Checks Step4 Implement & Test Solution Step3->Step4 S1 Consider multiple active sites. Evaluate promoter effects. Select metal for specific bond formation. Step3->S1  Design Principles End Problem Resolved Step4->End

Detailed Methodologies for Catalyst Evaluation

For researchers needing to validate catalyst performance, here are detailed protocols based on the search results:

  • Assessing Multiple Active Sites: Follow the methodology used for the Ru cluster catalysts [2]. Synthesize catalysts under different annealing environments (e.g., inert gas, air, hydrogen). Use HAADF-STEM to confirm the formation of atomically dispersed species, clusters, or nanoparticles. Employ XPS to determine the electronic states (metallic vs. oxidized) of the metal. Test the catalytic activity for each individual step of your reaction sequence to identify which catalyst structure is optimal for each step.

  • Modulating Pathways with Promoters: Use the protocol for K-promoted FeCuAl catalysts as a guide [4]. Prepare your base catalyst via co-precipitation. Then, introduce different loadings of a promoter (e.g., potassium nitrate) via incipient wetness impregnation. Test all catalysts under identical reaction conditions. Use techniques like XPS and in-situ DRIFTS to observe how the promoter alters the electronic environment and surface intermediates, correlating these changes to shifts in product selectivity between ethanol and heavier hydrocarbons.

I hope this structured information provides a solid foundation for your technical support center. Would you like to delve deeper into the experimental protocols for a specific type of catalyst, such as those used for C-N coupling?<|end▁of▁thinking|>Based on the search results, I have structured key troubleshooting and methodological information for your technical support center. While specific data on this compound formation is unavailable, the principles of catalyst design for related reactions are highly relevant.

Catalyst Troubleshooting Guide: Key Questions

For any catalyst-related issue, a systematic diagnostic approach is crucial. The table below outlines essential questions to guide problem identification [1].

Topic Diagnostic Questions
Problem Definition When did the issue start? Is it reproducible? What is the detailed symptom (e.g., low yield, no reaction, poor selectivity)? Was it working before? What changes were made?
Catalyst & Reaction Is the issue specific to one catalyst type or batch? Does it occur with different reactants or solvents? What is the catalyst loading?
Product & By-products What is the yield and selectivity? Are there unexpected by-products? Does the problem affect all users or just one specific protocol?

Catalyst Selection & Design Principles

Successful catalysis, especially for multi-step reactions, often requires specific catalyst properties. The table below summarizes key principles for designing and selecting catalysts [3] [2] [4].

Principle Description & Relevance to this compound Formation
Multiple Active Sites Catalysts with coexisting metallic and oxidized metal species can optimize different steps in a reaction sequence [2].
Metal Catalyst Properties Transition metals (e.g., Pd, Ru, Cu, Ni) facilitate reactions via their empty d-orbitals, enabling challenging bond formations like C-N bonds [3].
Promoter Effects Additives like potassium (K) can dramatically shift product distribution by altering the catalyst's electronic properties and modulating the reaction pathway [4].

Experimental Workflow for Catalyst Troubleshooting

For a more visual representation, the following diagram outlines a logical workflow for diagnosing and resolving catalyst performance issues, incorporating the principles above.

cluster_0 Diagnostic Phase cluster_1 Analysis Phase cluster_2 Solution Phase Start Start: Low Yield/Selectivity Step1 Define Problem & Scope Start->Step1 Step2 Characterize Catalyst & Product Step1->Step2 Q1 Is the issue reproducible? Is it specific to one catalyst or reactant? What is the exact yield and selectivity? Step1->Q1  Diagnostic Questions Step3 Hypothesize & Redesign Step2->Step3 C1 Check for residual metals. Analyze by-products. Verify catalyst structure. Step2->C1  Analytical Checks Step4 Implement & Test Solution Step3->Step4 S1 Consider multiple active sites. Evaluate promoter effects. Select metal for specific bond formation. Step3->S1  Design Principles End Problem Resolved Step4->End

Detailed Methodologies for Catalyst Evaluation

For researchers needing to validate catalyst performance, here are detailed protocols based on the search results:

  • Assessing Multiple Active Sites: Follow the methodology used for the Ru cluster catalysts [2]. Synthesize catalysts under different annealing environments (e.g., inert gas, air, hydrogen). Use HAADF-STEM to confirm the formation of atomically dispersed species, clusters, or nanoparticles. Employ XPS to determine the electronic states (metallic vs. oxidized) of the metal. Test the catalytic activity for each individual step of your reaction sequence to identify which catalyst structure is optimal for each step.

  • Modulating Pathways with Promoters: Use the protocol for K-promoted FeCuAl catalysts as a guide [4]. Prepare your base catalyst via co-precipitation. Then, introduce different loadings of a promoter (e.g., potassium nitrate) via incipient wetness impregnation. Test all catalysts under identical reaction conditions. Use techniques like XPS and in-situ DRIFTS to observe how the promoter alters the electronic environment and surface intermediates, correlating these changes to shifts in product selectivity.

References

temperature and pressure optimization for 1-aminoethanol production

Author: Smolecule Technical Support Team. Date: February 2026

Research Context for 1-Aminoethanol Synthesis

The table below summarizes key parameters from recent scientific literature that discuss the formation of this compound. This can serve as a reference point for your experimental planning.

Study Focus Reaction/Process Type Key Temperature Parameters Key Pressure Parameters Citations

| Formation in Interstellar Ice Analogs | Ammonia & Acetaldehyde reaction | - Effective formation: ~110 K and above

  • Peak abundance (in models): 90-130 K | Information not specified in the context of this astrochemical study. | [1] | | CO2 Capture with Amine Blends | Amine-based absorption process | - Absorber: 313.15 - 343.15 K (40 - 70 °C)
  • Stripper/Regenerator: 373.15 - 403.15 K (100 - 130 °C) | - Stripper/Regenerator: 200 - 400 kPa | [2] |

One study explicitly investigates the formation of this compound from acetaldehyde and ammonia under conditions mimicking deep space. It reports that the reaction becomes effective at temperatures around 110 K and above, with peak abundance in models occurring between 90 K and 130 K [1]. Another study, while focused on a different application (CO2 capture), provides typical temperature and pressure ranges for amine-based chemical processes that involve absorption and regeneration, which may share similarities with certain separation or purification steps in amino alcohol synthesis [2].

A separate computational study on the Strecker reaction pathway notes that the deprotonation step to form this compound has a calculated activation energy barrier of 9.6 kcal/mol, which is a critical factor for determining the required reaction conditions [3].

Suggestions for Further Investigation

Given that the search results lack a direct protocol, here are suggested paths to find the specific information you need:

  • Explore Industrial Patent Databases: Technical details for chemical production are often found in patents. Databases like Google Patents, USPTO, or Espacenet are excellent resources.
  • Consult Specialized Handbooks: Look for comprehensive chemical engineering or organic synthesis handbooks, such as Ulmann's Encyclopedia of Industrial Chemistry or Kirk-Othmer Encyclopedia of Chemical Technology.
  • Refine Your Search Strategy: Using terms like "this compound industrial synthesis process," "kinetics of aminol formation," or "continuous flow reactor for amino alcohols" may yield more targeted results.

The following workflow outlines a systematic approach to optimizing reaction conditions based on the principles gathered from the literature. This diagram integrates the key parameters and analysis methods you would need to consider.

Start Start: Define Reaction Objective P1 Set Initial Parameters Based on Literature Start->P1 P2 Run Laboratory Experiment P1->P2 P3 Analyze Output (Yield, Purity, By-products) P2->P3 P4 Model & Interpret Data P3->P4 P5 Adjust Parameters (Temperature, Pressure, Catalysts) P4->P5 Decision Optimization Target Met? P5->Decision Decision->P2 No End End: Establish Protocol Decision->End Yes

References

addressing analytical detection limits for 1-aminoethanol

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for 1-Aminoethanol Detection

The table below summarizes two chromatographic methods suitable for detecting this compound and related compounds.

Method Attribute GC/FID Method (NIOSH 2007) RP-HPLC-UV/VIS Method
Analytical Technique Gas Chromatography with Flame Ionization Detector (GC/FID) [1] Reverse-Phase High-Performance Liquid Chromatography with UV/VIS detection [2]
Sample Collection Silica gel tubes (300 mg/150 mg) [1] Liquid samples (e.g., biological fluids), filtered [2]
Sample Preparation Desorbed in 4:1 (v/v) methanol:water; stood for 2 hours with occasional shaking [1] Pre-column derivatization with o-phthalaldehyde (OPA) [2]
Key Separation Parameters Not specified in detail Poroshell 120 C18 column (2.7 µm); Column temp: 34°C [2]
Detection Limit 0.005 mg per sample (for ethanolamine) [1] Varies by compound; methodology provides a framework for determination [2]
Working Range 5 to 300 mg/m³ (for a 20L air sample) [1] Demonstrated from 0 to 2500 µM; can be adapted [2]
Total Run Time Not specified 53 minutes [2]
Primary Application Analysis of aminoethanol compounds from workplace air samples [1] Analysis of ~40 primary amines in biological samples for metabolic disorders [2]

Detailed Experimental Protocols

Protocol 1: GC/FID for Air Sampling (NIOSH Method 2007)

This method is standardized for airborne aminoethanol compounds [1].

  • Collection: Draw air through a silica gel sorbent tube (e.g., SKC 226-10-04) using a calibrated pump. The recommended flow rate is 0.01 - 0.2 L/min, with a target collection volume of 4 - 24 liters [1].
  • Preservation: Immediately after sampling, add 20 µL of concentrated HCl to the silica gel tube to preserve the sample [1].
  • Holding Time: Samples are stable for at least 4 weeks from sampling to analysis if stored at 25°C [1].
  • Desorption: Transfer the silica gel to a vial and desorb with 2 mL of a 4:1 (v/v) methanol:water solution. Allow the mixture to stand for 2 hours with occasional shaking [1].
  • Analysis: Inject the desorbed sample into a GC/FID system. For improved sensitivity, consider using a nitrogen-selective detector, which can lower detection limits by at least ten-fold [1].
Protocol 2: RP-HPLC with Pre-Column Derivatization

This method is highly adaptable for liquid samples like biological fluids [2].

  • Sample Preparation: Deproteinize and filter liquid samples using centrifugal filters [2].
  • Derivatization: Mix the sample with o-phthalaldehyde (OPA) reagent. This reagent reacts with primary amine groups to form fluorescent derivatives that can be detected by UV/VIS [2] [3].
  • Chromatographic Conditions:
    • Column: Agilent Infinity Lab Poroshell 120, 2.7 µm, C18 analytical column with a guard column [2].
    • Mobile Phase: Binary system.
      • Solution A: 20 mM sodium phosphate, 20 mM sodium borate, 5 mM sodium azide, pH 7.2 [2].
      • Solution B: 45% acetonitrile, 45% methanol, 10% water [2].
    • Gradient Program: The 53-minute run uses a stepwise isocratic elution, starting at 98% A and ending at 40% A / 60% B [2].
    • Detection: UV detection at 338 nm [2].

Troubleshooting Guides & FAQs

The following section addresses common experimental issues in a question-and-answer format.

Frequently Asked Questions

Q: What is the most cost-effective method for routine aminoethanol analysis? A: While GC/MS and LC/MS are highly sensitive, they are expensive. RP-HPLC with UV/VIS detection offers a high-throughput, low-cost alternative. One study estimates the cost can be below $30 per sample, making it accessible for lower-resource environments [2].

Q: How can I improve the sensitivity of my GC analysis for aminoethanol compounds? A: The standard GC/FID method can be enhanced by using a photoionization detector (PID) or a nitrogen-selective detector. This modification can improve the method's sensitivity by at least ten-fold [1].

Q: My HPLC chromatogram shows poor peak resolution. What should I check? A: Follow this checklist [4]:

  • Sample Concentration: Overloaded samples can cause broad peaks. Try diluting your sample.
  • System Volume: Ensure you are using a low-volume heat exchanger and capillaries with a small internal diameter (e.g., 0.12 mm) to minimize extra-column volume.
  • Connections & Fittings: Check for loose or incorrect connections, especially after column replacement.
  • Column Health: The column may be degraded and need replacement.

Q: I am getting low intensity signals in my OPA-derivatized HPLC run. What is the likely cause? A: This is often related to the derivatization reagent [4]:

  • Reagent Degradation: OPA reagent can deteriorate over time. Prepare a fresh aliquot.
  • Air Bubbles: Check for air bubbles in the vial inserts of your reagent or sample. Gently tap the vial to dislodge them.

Experimental Workflow Diagrams

The following diagrams illustrate the core workflows for the two main methods described above.

Diagram 1: GC/FID Analysis Workflow

This diagram outlines the key steps for analyzing this compound in air samples using the GC/FID method.

GC_Workflow Start Start Air Sampling A Collect on Silica Gel Tube Start->A B Preserve with HCl A->B C Desorb with Methanol:Water B->C D Stand for 2 Hours (Occasional Shaking) C->D E GC/FID Analysis D->E F Data & Results E->F

Diagram 2: HPLC-UV/VIS Analysis Workflow

This diagram shows the process for analyzing this compound in liquid matrices using HPLC with pre-column derivatization.

HPLC_Workflow Start Prepare Liquid Sample A Filter/Deproteinize Start->A B Derivatize with OPA Reagent A->B C Inject into HPLC System B->C D Gradient Elution (Poroshell C18 Column) C->D E UV Detection at 338 nm D->E F Data & Results E->F

Key Technical Notes

  • Detection Limits: The stated GC/FID detection limit of 0.005 mg per sample is a benchmark. Actual performance may vary based on your specific instrument, sample matrix, and potential interferences [1].
  • Signal Transduction Research: It's worth noting that this compound (ethanolamine) and its derivatives are also studied in the context of membrane-associated signal transduction and as a metabolite in bacterial systems [5] [6]. This is distinct from analytical detection but may provide valuable biological context for drug development professionals.
  • Method Validation: When adapting the RP-HPLC method for your specific needs, perform a full validation (linearity, precision, recovery, LOD, LOQ) to ensure reliability, as demonstrated in other studies [3].

References

handling air and moisture sensitivity in amino alcohol research

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q: What are the common stability issues with amino alcohols during synthesis and storage? Amino alcohols, particularly those with sensitive functional groups, can be susceptible to oxidation and decomposition. Stability can be affected by extreme pH, high temperatures, and exposure to air/moisture over time [1]. Proper purification and airtight storage under inert atmosphere are crucial.

Q: Are there protection strategies for amino groups during reactions? Yes, protecting groups like the tert-butyloxycarbonyl (Boc) group are essential. The Boc group is stable towards most nucleophiles and bases but can be cleaved under acidic conditions. This allows for orthogonal protection strategies when other sensitive groups are present on the molecule [1].

Q: What purification methods are effective for amino alcohols? Column chromatography on silica gel using eluents like dichloromethane with increasing polarity of methanol is a standard and effective method for purifying synthesized amino alcohol compounds [2].


Troubleshooting Guides

Problem: Low Yield or Purity in Amino Alcohol Synthesis

Potential Cause and Solution

Potential Cause Recommended Action Supported Protocol

| Unwanted side reactions (e.g., oxazolidinone formation from α-amino alcohols) | Use protecting group strategies. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc₂O) with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, which avoids these side reactions [1]. | Protocol: N-Boc Protection [1] • React amine with Boc₂O. • Use HFIP as solvent and catalyst. • The catalyst can be recycled. | | Incomplete reaction or poor chemoselectivity | Employ alternative catalysts. Iodine under solvent-free conditions or perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) are efficient and chemoselective catalysts for N-tert-butoxycarbonylation of amines [1]. | Protocol: Solvent-Free Protection [1] • Use a catalytic amount of iodine. • React with Boc₂O under solvent-free conditions at room temperature. | | Impurities from starting materials or byproducts | Purify the final product using column chromatography. This is a critical step to isolate the pure β-amino alcohol, as demonstrated in the synthesis of eugenol derivatives [2]. | Protocol: Purification [2] • Use silica gel column. • Elute with DCM/MeOH mixtures of increasing polarity. |

Problem: Handling Air- and Moisture-Sensitive Reagents

General Best Practices While the search results do not provide explicit troubleshooting for this issue, standard chemical handling practices include:

  • Using Schlenk Lines and Gloveboxes: For highly sensitive reagents, use Schlenk line techniques to maintain an inert atmosphere or perform manipulations inside a glovebox filled with nitrogen or argon.
  • Proper Sealing: Ensure all reaction vessels, storage vials, and syringes are properly sealed to prevent the ingress of air and moisture.
  • Drying Solvents: Use anhydrous solvents that have been properly purified and stored over molecular sieves.

Experimental Workflow: Synthesis of β-Amino Alcohols

The following workflow is adapted from a published synthesis of eugenol-derived amino alcohols with insecticidal activity [2]. This process involves handling moisture-sensitive reagents like the epoxide intermediate.

G cluster_1 Step 1: Epoxide Formation cluster_2 Step 2: Aminolysis Eugenol Start Eugenol Start a1 React with m-CPBA Eugenol Start->a1 Epoxide Product Epoxide Product b1 Open Epoxide with Amine Epoxide Product->b1 β-Amino Alcohol\nFinal Product β-Amino Alcohol Final Product a2 Work-up in Dichloromethane (DCM) a1->a2 a3 Purify a2->a3 a3->Epoxide Product b2 Heat in Ethanol/Water b1->b2 b3 Purify by Column Chromatography b2->b3 b3->β-Amino Alcohol\nFinal Product

Workflow Description:

  • Step 1: Epoxide Formation: Eugenol is reacted with m-CPBA in dichloromethane (DCM) to form the epoxide intermediate. This step is moisture-sensitive. The product is purified, yielding 2-methoxy-4-(oxiran-2-ylmethyl)phenol [2].
  • Step 2: Aminolysis: The epoxide ring is opened by reacting with various amine nucleophiles. This reaction is performed in a mixture of ethanol and water at 50°C. The final β-amino alcohol products are purified using column chromatography on silica gel with dichloromethane and methanol mixtures [2].

Methodology for Key Experiments

Detailed Protocol: Synthesis of β-Amino Alcohols from Eugenol Epoxide [2]

  • Synthesis of Eugenol Epoxide:

    • Dissolve eugenol in anhydrous dichloromethane (DCM).
    • Add m-chloroperoxybenzoic acid (m-CPBA) to the solution.
    • Stir the reaction mixture at room temperature for the required time (monitor by TLC).
    • After completion, work up the reaction and purify the crude product to obtain the epoxide as an oil. Yield: ~48%.
  • Synthesis of β-Amino Alcohols (e.g., Compound 3a):

    • Add the epoxide and the amine nucleophile (e.g., 2-methylpropan-2-amine) to a mixture of ethanol and water.
    • Heat the reaction mixture to 50°C and stir for several hours.
    • Upon completion, remove the solvents under reduced pressure.
    • Purify the resulting oil by column chromatography on silica gel, using a gradient of dichloromethane and methanol (e.g., from 0% to 10% MeOH) as the eluent. Yields range from 9% to 97%.
  • Characterization:

    • Characterize the final products fully by ¹H NMR, ¹³C NMR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

A Note on Information Gaps

The available search results provide a strong foundation for specific synthetic protocols but lack comprehensive details on troubleshooting air and moisture sensitivity. For advanced techniques, consulting specialized organic chemistry textbooks or resources on practical handling of air-sensitive compounds would be highly beneficial.

References

comparative stability of aminoethanol structural isomers

Author: Smolecule Technical Support Team. Date: February 2026

Stability Comparison of C₂H₇NO Isomers

Isomer Name Common Name Relative Energy (kcal/mol) Key Stability Characteristics
1-Aminoethanol [1] - 0.0 (Global Minimum) [1] Most thermodynamically stable isomer; dominant at low temperatures [1]
2-Aminoethanol [1] Ethanolamine 7.6 [1] Only isomer detected in the interstellar medium (ISM) to date; stability influenced by intramolecular hydrogen bonding [1]
Methylaminomethanol [1] - 11.5 [1] Viable high-energy species detectable in space [1]
Isomer 4 [1] - 14.0 [1] -
Isomers 5-8 [1] Hydroxylamine derivatives 38.5 - 49.1 [1] Feature O-N bonds; significantly less stable and thus less relevant in most contexts [1]

Stability Determination Methodologies

The stability data is primarily determined through advanced computational chemistry methods [1].

  • Conformational Search and Energy Calculation: Researchers first identify all possible structures (conformers) for each isomer. The energy of these optimized structures is refined using high-level computational methods like CCSD(T)/aug-cc-pVTZ, providing highly accurate relative energies for a reliable stability ranking [1].
  • Boltzmann Distribution Analysis: This calculates the population proportion of different conformers at a specific temperature using the formula P(Ei) = g_i * e^(-ΔEi / kT) / Z. This is crucial for predicting which isomer is most abundant and detectable under space conditions like cold molecular clouds (~10 K) or warmer star-forming regions [1].

Astrochemical Stability and Detection

In space, stability is influenced by formation and destruction processes, not just thermodynamic energy.

G InterstellarPrecursors Interstellar Precursors (e.g., NH₃, CH₃CHO) IceFormation Formation in Icy Mantles (on dust grains) InterstellarPrecursors->IceFormation Low temperature Isomer1 This compound (Global Minimum) IceFormation->Isomer1 Quantum tunneling ~65-120 K Isomer2 2-Aminoethanol (Detected in ISM) IceFormation->Isomer2 Known pathway GasPhase Detection in Gas Phase Isomer1->GasPhase Desorption in warm regions Photodestruction Photodestruction (UV Radiation) Isomer1->Photodestruction Rapid Isomer2->GasPhase Desorption Isomer2->Photodestruction Susceptible

The diagram illustrates that while This compound is the most stable isomer in energy, its actual abundance for detection depends on environmental factors. It forms efficiently in icy mantles but is also rapidly destroyed by UV radiation, making warm, shielded regions the most favorable for its potential detection [1].

Key Takeaways for Researchers

  • This compound is the most stable isomer, but 2-aminoethanol (ethanolamine) is the only one confirmed in space [1]. This highlights that in astrochemistry, detection is influenced by factors beyond thermodynamic stability, including formation pathways and resistance to destruction.
  • The stability of these isomers is not absolute but context-dependent. For instance, in industrial CO₂ capture, 2-aminoethanol degrades through oxidation and thermal pathways [2].

References

1-aminoethanol spectroscopic data comparison with predicted values

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Spectroscopic Protocol

The table below outlines the standard experimental methods for acquiring spectroscopic data, as detailed in a study on (R)-2-Amino-1-Phenylethanol, a compound structurally similar to 1-aminoethanol [1].

Technique Instrument Model Key Parameters Spectral Range Sample Form
FT-IR Thermo Nicolet 6700 spectrometer Spectral resolution: ±2 cm⁻¹ 4000–400 cm⁻¹ Powder (Solid)
FT-Raman FRA 106 Raman module with Nd:YAG laser Laser wavelength: 1.064 μm; Laser power: 200 mW 4000–100 cm⁻¹ Powder (Solid)
NMR Not specified (theoretical calculation) Basis set: B3LYP/6-311++G(d,p) Chemical shifts (δ, ppm) -
UV-Vis Not specified Solvent: Ethanol 200–400 nm Solution in ethanol

Computational & Docking Methods

For predicting spectroscopic properties and binding affinities, researchers employ a combination of quantum chemical calculations and molecular docking, as summarized below [1] [2].

Method Category Software / Tool Key Functionalities & Parameters

| Quantum Chemical Calculations | Gaussian 09 | • Geometry optimization and frequency calculations using B3LYP/6-311++G(d,p) basis set. • Calculation of NMR chemical shifts and UV-Vis spectra. • Potential Energy Surface (PES) scan for conformational analysis. | | Molecular Docking | AutoDock, Glide (Schrödinger) | • Prediction of binding pose and affinity to biological targets (e.g., PI3K protein). • Scoring function accounts for van der Waals, electrostatic, hydrogen bonding, and desolvation energies. | | Binding Free Energy Calculation | Prime MM/GBSA | • Post-docking refinement and more accurate prediction of binding free energy. |

Workflow for Spectroscopic Comparison

The following diagram illustrates the typical workflow for comparing experimental and computationally predicted spectroscopic data, integrating the protocols mentioned above.

Start Start: Compound of Interest Exp Experimental Data Acquisition Start->Exp Comp Computational Prediction Start->Comp Assign Spectral Assignment Exp->Assign Conf Conformational Analysis Comp->Conf Compare Data Comparison & Validation End End Compare->End Validated Model Database Public Database (e.g., PDB) Database->Comp Target Structure Conf->Compare Optimized Geometry Assign->Compare

References

degradation pathways of 1-aminoethanol vs monoethanolamine

Author: Smolecule Technical Support Team. Date: February 2026

MEA degradation is a critical operational challenge, primarily in post-combustion CO₂ capture. The process leads to solvent losses, corrosive by-products, and potential environmental emissions [1]. The main degradation pathways are oxidative and thermal, often occurring simultaneously.

The diagram below illustrates the primary MEA degradation pathways and the key degradation products formed.

MEA_Degradation MEA Degradation Pathways cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation with CO₂ MEA MEA Oxidative Degradation Oxidative Degradation MEA->Oxidative Degradation O₂, Contaminants Thermal Degradation with CO₂ Thermal Degradation with CO₂ MEA->Thermal Degradation with CO₂ CO₂, High Temp Ammonia (NH₃) Ammonia (NH₃) Oxidative Degradation->Ammonia (NH₃) Aldehydes Aldehydes Oxidative Degradation->Aldehydes Carboxylic Acids Carboxylic Acids Oxidative Degradation->Carboxylic Acids 2-Oxazolidone 2-Oxazolidone Thermal Degradation with CO₂->2-Oxazolidone N,N'-di(hydroxyethyl)urea N,N'-di(hydroxyethyl)urea Thermal Degradation with CO₂->N,N'-di(hydroxyethyl)urea HEIA HEIA Thermal Degradation with CO₂->HEIA Volatile Emissions Volatile Emissions Ammonia (NH₃)->Volatile Emissions Heat Stable Salts (HSS) Heat Stable Salts (HSS) Carboxylic Acids->Heat Stable Salts (HSS) HEEDA HEEDA HEIA->HEEDA

Quantitative Data on MEA Degradation Products

The volatility of degradation products is a key factor in emission control. The following table ranks common MEA degradation compounds based on their Henry's constants, which determine their tendency to volatilize from the solvent solution [2].

Compound Class Examples Relative Volatility (Ranked Highest to Lowest) Key Characteristics
Pyrazines & Alkylamines - Highest Among the most volatile compounds, significant for emissions [2].
Aldehydes & Ketones - High Volatile organic compounds that contribute to air emissions [2].
Nitrosamines - Medium Compounds of potential health concern [2].
Larger Amides - Low Less volatile, more likely to remain in the liquid solvent [2].

Impact of Temperature: The volatility of all degradation compounds shows a strong positive dependence on temperature, which is a critical consideration for emission control system design [2].

Experimental Protocols for MEA Degradation Studies

The following are standard methodologies used to study MEA degradation.

Protocol for Oxidative Degradation

This method simulates degradation in the absorber unit of a capture plant, where O₂ is present [1].

  • Objective: To study MEA degradation under an oxidizing atmosphere, which is the primary degradation mechanism in industrial pilot plants [1].
  • Equipment: A "Degradation Test Rig" with a continuous gas flow system (e.g., bubbling O₂ through the liquid solvent) is used to mimic industrial conditions more accurately than batch reactors [1].
  • Typical Conditions:
    • Solvent: 30 wt% aqueous MEA solution.
    • Temperature: Ranges from typical absorber conditions (e.g., 40°C) to accelerated aging temperatures (e.g., 120°C) [1] [3].
    • Gas Supply: A continuous flow of air or O₂, often in the presence of CO₂.
    • Duration: Experiments are run for extended periods (e.g., 336 hours) to accelerate degradation for measurement [3].
  • Analysis: Liquid samples are analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify a wide range of degradation products (over 40 compounds) [2].
Protocol for Thermal Degradation with CO₂

This method simulates the high-temperature conditions of the desorber/stripper unit [1] [3].

  • Objective: To investigate the formation of degradation products from the reaction between MEA and CO₂ at high temperatures [1].
  • Equipment: Sealed batch reactors (e.g., stainless steel or glass ampules) to prevent solvent loss and contain pressure [1].
  • Typical Conditions:
    • Solvent: Carbonated 30 wt% MEA solution (e.g., 0.25 mol CO₂ / mol MEA).
    • Temperature: High temperatures, typically between 120°C to 150°C, to accelerate the degradation process [3].
    • Atmosphere: An inert atmosphere or pure CO₂, in the absence of O₂.
    • Duration: Can vary from several hours to days (e.g., 336 hours at 120°C) [3].
  • Analysis: High-Performance Liquid Chromatography (HPLC) and LC-MS are used to track the consumption of MEA and the formation of specific thermal degradation products like HEIA and HEEDA [3].

Research Implications and Mitigation Strategies

Understanding these pathways and products is essential for developing mitigation technologies.

  • Emission Control: The ranking of compounds by volatility directly informs the design of emission control technologies, such as water wash or acid wash sections, to capture the most volatile compounds like ammonia and pyrazines [2].
  • Solvent Reclamation: Technologies like electrodialysis and ion exchange are being actively researched to remove Heat Stable Salts (HSS) and other ionic degradation products from the solvent, thereby extending its life and maintaining process efficiency [3].
  • Economic Impact: Solvent degradation and make-up can account for up to 22% of the operational costs of a CO₂ capture process, highlighting the financial importance of understanding and controlling degradation [1].

Suggestions for Finding Information on 1-Aminoethanol

The search for "this compound" did not yield relevant results in this instance. To find the information you need, I suggest:

  • Verify the terminology: Confirm if "this compound" is the standard term used in your field of research. It is possible that it is referred to by a different systematic name or is studied in a very specific context.
  • Use specialized databases: Search in dedicated scientific databases such as Scifinder, Reaxys, or PubMed, using both "this compound" and its synonym "2-aminoethanol".
  • Broaden the search scope: The degradation of MEA (a primary amine) might share mechanistic similarities with other primary amines. Exploring fundamental organic chemistry resources on amine degradation could provide useful analogies.

References

Reported Biological Activities of Amino Alcohol Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the biological activities of specific amino alcohol compounds or compound classes as reported in the literature.

Compound / Compound Class Reported Biological Activity Key Findings / Experimental Data
Eugenol β-amino alcohol derivatives [1] Anticancer activity against human gastric (AGS) and lung (A549) adenocarcinoma cells. Compound 5 induced apoptosis, activated caspase-3 (14-fold), -8 (10-fold), and -9 (2.8-fold) in AGS cells. Showed selectivity (no toxicity to noncancerous HaCaT keratinocytes at 100 μM) [1].
Ferulic acid β-amino alcohol derivatives [2] Antibacterial and antiviral activity. Compound D24: Effective against Xanthomonas oryzae (Xoo), EC~50~ = 14.5 μg/mL (better than standard drugs). Compound D3: Inactivated Tobacco Mosaic Virus (TMV) by 93.7% at 500 μg/mL (EC~50~ = 38.1 μg/mL); binds to TMV coat protein [2].
Chiral β-amino alcohols (general) [3] [4] Found in natural products, pharmaceuticals (e.g., beta-blockers), and used as chiral auxiliaries/ligands in asymmetric synthesis. A "privileged motif in nature, medicine, and catalysis." Used in the synthesis of various drugs and for enantioselective recognition and synthesis [3] [4].

Experimental Insights from the Studies

The methodologies from these studies can serve as a reference for designing comparative experiments.

  • For Cytotoxicity and Apoptosis Assays (from eugenol study) [1]:

    • Cell Lines: Human gastric adenocarcinoma (AGS) and human lung adenocarcinoma (A549) cells, with human keratinocytes (HaCaT) as a non-cancerous control.
    • Viability Screening: Initial single-concentration screening (e.g., 200 μM), followed by dose-response studies.
    • Mechanism Investigation:
      • Membrane Integrity: Lactate dehydrogenase (LDH) release assay.
      • Apoptosis Markers: Caspase-3, -8, and -9 activity assays.
      • Morphological Changes: Staining with DAPI to observe chromatin condensation and fragmentation.
  • For Antibacterial/Antiviral Activity (from ferulic acid study) [2]:

    • Pathogens: Xanthomonas oryzae pv. oryzae (Xoo) for antibacterial activity; Tobacco Mosaic Virus (TMV) for antiviral activity.
    • Bioassays: In vivo curative and protective activities against Xoo; inactivation activity against TMV.
    • Mechanism Investigation: Molecular docking studies to analyze compound binding to target proteins like TMV coat protein (CP).

The experimental workflow for investigating the biological activity of amino alcohol derivatives can be visualized as follows:

cluster_assays Primary Screening Assays cluster_moa Mechanism of Action (MOA) cluster_path Pathway-Specific Analysis Start Amino Alcohol Derivative Screen In vitro Screening Start->Screen Mech Mechanism of Action Studies Screen->Mech Active Compound Identified A1 Cell Viability Assay (e.g., MTT/XTT) Screen->A1 A2 Antibacterial Assay (e.g., MIC/EC₅₀) Screen->A2 A3 Antiviral Inactivation Assay Screen->A3 Spec Specific Pathway Investigation Mech->Spec M1 Membrane Integrity (LDH Release Assay) Mech->M1 M2 Apoptosis Analysis (Caspase Activation) Mech->M2 M3 Cellular Morphology (DAPI Staining) Mech->M3 M4 Molecular Docking Mech->M4 P1 Selectivity Assessment (Non-cancerous Cell Models) Spec->P1 P2 Synergy Studies (with known drugs) Spec->P2

How to Proceed with Your Comparison Guide

Since a direct, multi-source comparison isn't feasible with the current search results, here are suggestions for creating your guide:

  • Focus on a Specific Subclass: The most viable approach is to narrow the scope. For example, you could create a detailed guide comparing different isomers within a specific family, such as "β-amino alcohol derivatives of ferulic acid" or "eugenol-based β-amino alcohols," using the data from one primary study as a foundation.
  • Consult Specialized Databases: For a more comprehensive dataset, I recommend searching specialized chemical and pharmacological databases. These can provide structured, quantitative bioactivity data for specific compounds.
    • Public Databases: PubChem, ChEMBL.
    • Commercial Platforms: Reaxys, SciFinder.

References

atmospheric lifetime of 1-aminoethanol vs similar amino alcohols

Author: Smolecule Technical Support Team. Date: February 2026

Available Kinetic Data for Reference Amino Alcohols

The table below summarizes atmospheric degradation data for other amino alcohols for which experimental data is available. Please note that these are not direct alternatives to 1-aminoethanol.

Compound Name Primary Oxidant Rate Constant (cm³ molecule⁻¹ s⁻¹) Estimated Atmospheric Lifetime Experimental Conditions
2-amino-2-methyl-1-propanol (AMP) [1] OH radical ( 2.8 \times 10^{-11} ) (at 300 K) ~10 hours Large chamber simulation, 300 K
Ethanolamine (MEA) [2] Information not specified Information not specified Information not specified Oxidative degradation study; specific kinetic data not provided

Experimental Methodologies for Atmospheric Studies

The data for AMP comes from a comprehensive study that combined experimental and theoretical methods, which represents the type of protocol used to determine atmospheric lifetimes [1]:

  • Experimental Setup: Photo-oxidation experiments were conducted in a large atmospheric simulation chamber (the 200 m³ EUPHORE chamber). The oxidant concentration (OH radicals) was controlled, and the decay of the amine was monitored over time.
  • Analytical Techniques: Gas-phase species were tracked in real-time using high-resolution Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS). Aerosol and particle-phase products were analyzed using a CHARON (Chemical Analysis of Aerosol ONline) inlet coupled to a second PTR-ToF-MS and an Aerosol Mass Spectrometer.
  • Theoretical Calculations: Quantum chemistry calculations were performed (M06-2X/aug-cc-pVTZ level of theory) to map the reaction pathway. Master equation modeling (using MESMER software) was then used to simulate the reaction kinetics under atmospheric conditions and confirm the experimental rate constant.

The diagram below illustrates this integrated experimental and computational workflow.

G A Atmospheric Simulation Chamber A1 Chamber Experiment A->A1 B Theoretical Calculations B1 Quantum Chemistry Calculations (M06-2X/aug-cc-pVTZ) B->B1 C Data Synthesis & Kinetic Modeling C1 Validate Experimental Rate Constant C->C1 C2 Determine Reaction Branching C->C2 C3 Predict Atmospheric Lifetime C->C3 A2 Online Gas-Phase Monitoring (PTR-ToF-MS) A1->A2 A3 Particle-Phase Analysis (CHARON-PTR-ToF-MS, AMS) A1->A3 A2->C A3->C B2 Reaction Pathway Mapping B1->B2 B3 Master Equation Modeling (MESMER) B2->B3 B3->C

References

computational vs experimental data for 1-aminoethanol properties

Author: Smolecule Technical Support Team. Date: February 2026

Computational & Experimental Methods for Molecular Analysis

Researchers commonly use a combination of computational and experimental techniques to determine molecular properties. The following diagram illustrates a typical integrated workflow.

G Start Study Goal: Determine Molecular Properties Comp Computational Approach Start->Comp Exp Experimental Approach Start->Exp CompStep1 Conformational Search (Systematic generation of low-energy structures) Comp->CompStep1 ExpStep1 Sample Preparation & Purification Exp->ExpStep1 CompStep2 Quantum Chemical Optimization (DFT/MP2 with large basis sets) CompStep1->CompStep2 CompStep3 Property Calculation (Rotational constants, energies, dipole moments) CompStep2->CompStep3 Comparison Data Comparison & Validation CompStep3->Comparison ExpStep2 Spectroscopic Measurement (IR, VUV, Rotational Spectroscopy) ExpStep1->ExpStep2 ExpStep3 Data Analysis (Peak assignment, fitting models) ExpStep2->ExpStep3 ExpStep3->Comparison Application Application: Interpret astronomical observations or material behavior Comparison->Application

The table below details the specific protocols referenced in the search results for studying aminoethanol isomers.

Method Category Specific Techniques Used Protocol Description & Key Parameters

| Computational [1] | Quantum Chemical Calculations | Conformational Search: Systematic generation of low-energy structures using tools like GLOMOS. Geometry Optimization & Energy Refinement: Multi-step process using M06-2X-D3/aug-cc-pVTZ, then MP2/aug-cc-pVTZ, with final single-point energies at CCSD(T)/aug-cc-pVTZ. Property Calculation: Rotational constants with anharmonic corrections at the VPT2 level. | | Experimental (Spectroscopy) [2] | Mid-Infrared (MIR) Spectroscopy | Setup: Simulator for Astro-molecules at Low Temperature (SALT). Sample deposited on a ZnSe window cooled to 7 K. Measurement: FTIR spectroscopy in the 2-12 µm range during controlled temperature ramping. | | Experimental (Spectroscopy) [2] | Vacuum Ultraviolet (VUV) Spectroscopy | Setup: Synchrotron beamline. Sample deposited on a LiF substrate at 10 K. Measurement: Transmitted light detected from 120-230 nm. Spectra captured at 20 K intervals during heating at 5 K/min. |

Comparative Data and Significance

The primary value of integrating computational and experimental data lies in the validation and interpretation they provide for each other. This synergy is crucial for applications like identifying molecules in space or understanding material behavior.

Analysis Aspect Computational Insights Experimental Support & Joint Findings
Identifying Isomers Calculation of relative energies of C2H7NO isomers. 1-aminoethanol is the global minimum; ethanolamine is 7.6 kcal/mol higher [1]. Guides the search for specific isomers in experimental data. Ethanolamine was successfully detected in the interstellar medium (ISM), while this compound remains a target for future searches [1].
Guiding Observation Prediction of rotational constants and dipole moments for all low-energy conformers of a molecule [1]. Provides a unique spectral fingerprint for radio astronomers to search for. This was key to the initial detection of ethanolamine in space [2] [1].
Understanding Behavior Modeling of how ice morphology and spectral signatures change with temperature [2]. Experimental VUV and IR spectra of pure ethanolamine ices at astrochemical conditions (from 10 K up) provide a crucial benchmark to verify computational models [2].

How to Use This Information

For your comparison guide, you can structure it around the demonstrated workflow:

  • State the Objective: Clearly define the molecular properties of interest (e.g., spectroscopic signatures for interstellar detection, thermodynamic stability).
  • Present the Computational Predictions: Detail the methodologies, as shown in the table above, and list the calculated values (energies, rotational constants, vibrational frequencies).
  • Describe the Experimental Validation: Outline the experimental protocols used to acquire empirical data and present the results.
  • Perform the Comparison: Create a side-by-side table or plot comparing the computed values against experimental measurements. Discuss the level of agreement and any notable discrepancies.
  • Discuss the Synergy: Explain how the combined approach leads to a more robust conclusion than either method could alone.

It is worth noting that the search results contained more extensive data for the isomer ethanolamine (2-aminoethanol) than for this compound. This is because ethanolamine has already been detected in the interstellar medium [2] [1] and is widely used in industrial applications [3] [4], prompting more studies.

References

toxicity profile of 1-aminoethanol compared to ethanolamine isomers

Author: Smolecule Technical Support Team. Date: February 2026

Clarification on Ethanolamine Isomers

In scientific literature, the compound 1-aminoethanol is typically referred to as 2-aminoethanol or, most commonly, monoethanolamine (MEA) [1] [2] [3]. It is the simplest form of ethanolamine. The isomers diethanolamine (DEA) and triethanolamine (TEA) differ in the number of ethanol groups attached to the nitrogen atom [3].

The following table summarizes the key differences and available toxicity data for these isomers. Please note that the data for MEA is more comprehensive than for DEA and TEA.

Property Monoethanolamine (MEA) Diethanolamine (DEA) Triethanolamine (TEA)
Chemical Structure HOCH₂CH₂NH₂ (One ethanol group) [3] (HOCH₂CH₂)₂NH (Two ethanol groups) [3] N(CH₂CH₂OH)₃ (Three ethanol groups) [3]
Acute Toxicity & Irritation Strong irritant (respiratory tract, skin, eyes); a drop in the eye caused severe vision damage [1] [2]. Can cause severe skin and eye irritation; expected to be less potent than MEA [4]. Information limited in search results; expected to have lower irritation potential.
Inhalation Toxicity Animal studies show respiratory irritation, lethargy, organ damage (lungs, liver, kidneys) at >66 ppm; skin irritation even at 5 ppm [1] [2]. Information limited in search results. Information limited in search results.
Neurobehavioral Effects Observed in animals (dogs, guinea pigs, rats) with repeated exposure to concentrations above 66 ppm; lethargy in rats at 5 ppm [2]. Information limited in search results. Information limited in search results.
Genotoxicity & Carcinogenicity Not genotoxic in multiple in vitro assays (bacterial reverse mutation, mammalian cell gene mutation) [1] [2]. No carcinogenicity studies found [2]. Information limited in search results. Information limited in search results.

| Regulatory/Advised Exposure Limits | • ACGIH TLV-TWA: 3 ppm (8-hour) • ACGIH TLV-STEL: 6 ppm (15-minute) • UK Long-term EAL: 0.1 mg/m³ (24-hour mean) [1] [2]. | Information limited in search results. | Information limited in search results. |

Experimental Data and Methodologies

The key toxicity studies for MEA involve inhalation exposure in animals. Here is a summary of the experimental protocols and findings from pivotal research.

Study Aspect Sub-Chronic Inhalation Study (Weeks et al., 1960) [2] Sub-Acute Inhalation Study (Proprietary, 1988) [2]
Objective Investigate effects of continuous long-term exposure. Investigate systemic and local respiratory tract effects.

| Test System | • Beagle dogs • Guinea pigs • Rats | Wistar rats (5 males, 5 females per group) | | Exposure Regimen | • High Dose: 66-102 ppm (167.6-259.1 mg/m³) for 24-90 days. • Mid Dose: 12-26 ppm (30.5-66.0 mg/m³) for 90 days. • Low Dose: 5-6 ppm (12.7-15.2 mg/m³) for 40-60 days. | Aerosol at 10, 50, or 150 mg/m³ for 6 hours/day, 5 days/week, for 4 weeks. | | Key Findings | • High Dose: Caused deaths in rodents; lung irritation, skin lesions, lethargy in all species. • Low Dose: Produced lethargy in rats and skin irritation in all animals. | • 150 mg/m³: Caused significant inflammation and tissue changes (squamous metaplasia) in the larynx and trachea. • 50 mg/m³: Produced mild inflammation and tissue changes in the larynx. • 10 mg/m³ (NOAEC): No adverse effects observed. |

Molecular Targets and Toxicity Assessment Workflow

The precise molecular targets of MEA in the body are not fully detailed in the search results. However, its high reactivity as a base is known to cause direct irritation. The diagram below outlines a generalized workflow for assessing its toxicity, based on the types of studies conducted.

toxicity_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_human Human & Regulatory Data Start Toxicity Assessment of MEA InVivoAcute Acute Exposure Start->InVivoAcute InVitroGeno Genotoxicity Assays Start->InVitroGeno InVivoSubchronic Sub-Chronic Exposure InVivoAcute->InVivoSubchronic InVivoSkin Dermal Irritation InVivoSubchronic->InVivoSkin ExposureLimit Set Exposure Limits InVivoSubchronic->ExposureLimit InVitroGeno->ExposureLimit HumanCase Case Reports HumanCase->ExposureLimit

This diagram illustrates the interconnected experimental approaches, including both in vivo and in vitro studies, used to evaluate the toxicity of Monoethanolamine (MEA) and inform safety guidelines.

Key Insights for Professionals

For researchers and drug development professionals, the following points are crucial:

  • Primary Hazard is Irritation: The most consistent finding for MEA is its potential to cause severe irritation to the skin, eyes, and respiratory tract. Safety protocols must prioritize preventing direct contact [1] [2] [4].
  • Mind the Data Gaps: While MEA has been studied more extensively, the search results reveal a significant lack of comparative experimental data for DEA and TEA, particularly regarding repeated-dose systemic toxicity and neurobehavioral effects.
  • Consider the Source: Toxicity can be route-dependent. The prominent skin irritation observed in inhalation studies may be partially due to condensation on the skin, a factor to consider in risk assessment for different exposure scenarios [2].

References

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Physical Description

Acetaldehyde ammonia appears as a white crystalline solid. Melting point 97°C. Boiling point 110°C (with some decomposition). An addition product between acetaldehyde and ammonia. Presents moderate fire and explosion hazard when exposed to heat or flame. Moderately toxic by ingestion and inhalation and a strong irritant. Used to make other chemicals, vulcanize rubber.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

129.126597491 g/mol

Monoisotopic Mass

129.126597491 g/mol

Heavy Atom Count

9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

75-39-8

Wikipedia

Acetaldehyde_ammonia_trimer

Dates

Last modified: 02-18-2024

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